Product packaging for 1-(1H-Indazol-4-yl)ethanamine(Cat. No.:CAS No. 1159511-31-5)

1-(1H-Indazol-4-yl)ethanamine

Cat. No.: B7881007
CAS No.: 1159511-31-5
M. Wt: 161.20 g/mol
InChI Key: PZHSBPNNDBCETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1H-Indazol-4-yl)ethanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B7881007 1-(1H-Indazol-4-yl)ethanamine CAS No. 1159511-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHSBPNNDBCETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=NNC2=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657120
Record name 1-(1H-Indazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-31-5
Record name α-Methyl-1H-indazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(1H-Indazol-4-yl)ethanamine from 4-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of chiral side chains, such as the 1-aminoethyl group, onto the indazole core can lead to compounds with specific biological activities. This guide provides an in-depth, technically-focused exploration of a robust synthetic pathway to 1-(1H-Indazol-4-yl)ethanamine, a valuable chiral building block, starting from the commercially available 4-bromo-1H-indazole.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure reproducibility and success. We will explore a multi-step synthesis that involves protection of the indazole nitrogen, palladium-catalyzed C-C bond formation to install the carbon backbone of the side chain, and a final asymmetric transformation to establish the chiral amine.

Overall Synthetic Strategy & Core Challenges

The synthesis of this compound from 4-bromo-1H-indazole presents two primary chemical challenges:

  • Site-Selective C-C Bond Formation: The inert C-Br bond at the 4-position must be selectively functionalized to build the desired ethylamine side chain. Modern palladium-catalyzed cross-coupling reactions are the tools of choice for this transformation.

  • Management of the Indazole N-H: The indazole ring contains two nitrogen atoms. The N-H proton is acidic and the nitrogen is nucleophilic, which can interfere with organometallic reagents and bases used in subsequent steps.[1] Therefore, a protection-deprotection strategy is essential for a successful synthesis.

Our retrosynthetic analysis identifies a key intermediate, 4-acetyl-1H-indazole, which can be accessed from 4-bromo-1H-indazole via a suitable cross-coupling reaction. This ketone can then be converted to the target chiral amine through asymmetric reductive amination.

Retrosynthesis Target This compound Ketone 4-Acetyl-1H-indazole Target->Ketone Asymmetric Reductive Amination ProtectedKetone N-Protected-4-acetyl-1H-indazole Ketone->ProtectedKetone Deprotection ProtectedBromo N-Protected-4-bromo-1H-indazole ProtectedKetone->ProtectedBromo Pd-Catalyzed Acetylation (e.g., Stille) StartingMaterial 4-bromo-1H-indazole ProtectedBromo->StartingMaterial N-Protection Stille_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L₂(R') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Enol Ether) Transmetal->Product SnBr Bu₃SnBr Transmetal->SnBr ArBr N-Boc-4-bromo -indazole ArBr->OxAdd Stannane Vinylstannane Stannane->Transmetal

References

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 1-(1H-Indazol-4-yl)ethanamine, a chiral primary amine of significant interest in medicinal chemistry. As a key building block for various bioactive molecules, a thorough understanding of its characteristics is paramount for its effective utilization in drug discovery and development.

Introduction to this compound

This compound is a heterocyclic compound featuring an indazole core substituted at the 4-position with a chiral 1-aminoethyl group. The indazole moiety is a prevalent scaffold in numerous pharmaceuticals due to its ability to mimic purine and its versatile biological activities. The presence of a chiral primary amine provides a crucial handle for further chemical modifications and stereospecific interactions with biological targets.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₁N₃--INVALID-LINK--
Molecular Weight 161.20 g/mol --INVALID-LINK--
Topological Polar Surface Area (TPSA) 54.7 Ų--INVALID-LINK--
logP 1.5826--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bonds 1--INVALID-LINK--

Synthetic Strategy: A Two-Step Approach

A robust and efficient synthesis of this compound can be envisioned through a two-step sequence involving the preparation of the key intermediate, 1-(1H-indazol-4-yl)ethanone, followed by its asymmetric reductive amination.

Synthesis 4-Bromo-1H-indazole 4-Bromo-1H-indazole Ketone 1-(1H-Indazol-4-yl)ethanone 4-Bromo-1H-indazole->Ketone Suzuki Coupling [Pd Catalyst] Acetylating_Agent Acetylating Agent (e.g., N-acetyl-L-leucine) Final_Product This compound Ketone->Final_Product Asymmetric Reductive Amination [Chiral Catalyst, H2] Amine_Source Amine Source (e.g., NH4OAc)

A proposed two-step synthesis of this compound.
Synthesis of 1-(1H-Indazol-4-yl)ethanone

The synthesis of the ketone precursor can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling aryl halides with organoboron compounds.[1][2]

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromo-1H-indazole (1.0 equiv.), a suitable acetyl-delivering boronic acid or ester (e.g., 2-acetylphenylboronic acid, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(1H-indazol-4-yl)ethanone.

Asymmetric Reductive Amination

The conversion of the prochiral ketone to the chiral primary amine is a critical step. Asymmetric reductive amination offers a direct and efficient route to enantiomerically enriched amines.[3][4] This can be accomplished using a chiral catalyst and a suitable hydrogen source.

Protocol: Asymmetric Reductive Amination

  • Reaction Setup: In a high-pressure reactor, dissolve 1-(1H-indazol-4-yl)ethanone (1.0 equiv.) and an amine source (e.g., ammonium acetate, 1.5 equiv.) in a suitable solvent (e.g., methanol or 2,2,2-trifluoroethanol).

  • Catalyst: Add a chiral ruthenium catalyst, for instance, a Ru-complex with a chiral phosphine ligand (e.g., (R)-BINAP).

  • Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction for the consumption of the starting material.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any remaining acid. Dry the organic layer and concentrate. Purify the crude amine by flash column chromatography.

Structure Elucidation: A Multi-technique Approach

The unambiguous determination of the structure and stereochemistry of this compound requires a combination of spectroscopic techniques.

Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity Connectivity & Functional Groups NMR->Connectivity Stereochemistry Stereochemistry NMR->Stereochemistry Chiral Derivatizing Agent MS Mass Spectrometry (ESI-MS) MS->Connectivity IR Infrared Spectroscopy (FT-IR) IR->Connectivity

Workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

  • Indazole Protons: Aromatic protons on the indazole ring, with chemical shifts and coupling constants characteristic of the substitution pattern.[1]

  • Ethylamine Protons: A quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The amine protons (NH₂) may appear as a broad singlet.[5]

  • NH Proton: The indazole NH proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment. Expected signals include:

  • Indazole Carbons: Aromatic carbons of the indazole ring.[6]

  • Ethylamine Carbons: The methine carbon and the methyl carbon of the ethylamine side chain.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the ethylamine fragment and the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the attachment of the ethylamine group to the C4 position of the indazole ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

Expected Fragmentation Pattern:

  • Molecular Ion Peak [M+H]⁺: The protonated molecule will be observed at m/z corresponding to the molecular weight of the amine plus one.

  • Major Fragments: Fragmentation is likely to occur at the benzylic position, leading to the loss of the amino group or the methyl group from the side chain. The stability of the indazole ring will likely result in a prominent fragment corresponding to the indazole moiety.[7][8]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions:

  • N-H Stretch: A broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine and the indazole NH.[9]

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=C and C=N Stretch: Aromatic C=C and C=N stretching vibrations of the indazole ring will appear in the 1650-1450 cm⁻¹ region.[1]

  • N-H Bend: The N-H bending vibration of the primary amine is expected around 1650-1580 cm⁻¹.

Determination of Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in a pharmaceutical context. This can be achieved by NMR spectroscopy using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Protocol: NMR with a Chiral Derivatizing Agent

  • Derivatization: React the chiral amine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomers.

  • NMR Analysis: Acquire the ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture. The signals of the two diastereomers will be chemically non-equivalent and should be resolved.

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the corresponding signals of the two diastereomers.

Conclusion

This technical guide has outlined the key chemical properties, a plausible synthetic route, and a comprehensive strategy for the structure elucidation of this compound. A thorough understanding and application of these principles are essential for researchers and scientists working with this important building block in the pursuit of novel therapeutics. The combination of modern synthetic methods and advanced spectroscopic techniques allows for the efficient preparation and rigorous characterization of this and similar chiral amines, paving the way for their successful application in drug discovery.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(1H-Indazol-4-yl)ethanamine, a key building block in medicinal chemistry. As a molecule featuring a heteroaromatic indazole core and a chiral ethanamine side chain, its unambiguous characterization is paramount for drug development and quality control. This document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between molecular structure and Nuclear Magnetic Resonance (NMR) spectral output. We will explore predicted ¹H and ¹³C NMR spectra, grounded in the analysis of the indazole scaffold and principles of spectroscopy. Furthermore, this guide details a robust, self-validating experimental protocol, incorporating both one-dimensional and two-dimensional NMR techniques to ensure authoritative structural confirmation.

The Strategic Importance of NMR in Characterizing Indazole Derivatives

Indazoles are privileged heterocyclic scaffolds renowned for their wide range of biological activities, including antitumor and anti-inflammatory properties.[1] The specific molecule, this compound, introduces a chiral amine side chain at the 4-position, making it a valuable synthon for creating complex drug candidates. Given the potential for isomerism and the need for absolute structural certainty in pharmaceutical research, NMR spectroscopy stands as the definitive analytical tool. It provides atom-level information on the chemical environment, connectivity, and stereochemistry of a molecule.[2] This guide serves as a practical blueprint for researchers to acquire and interpret high-quality NMR data for this specific compound.

Molecular Structure and Atom Numbering

A prerequisite for any spectral interpretation is a clear and consistent atom numbering system. The structure of this compound is presented below, adhering to IUPAC nomenclature for the indazole ring. The thermodynamically more stable 1H-tautomer is considered the predominant form in solution.[3]

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons.[4] For this compound, the spectrum can be logically divided into three distinct regions.

Aromatic Region (δ 7.0–8.5 ppm)

The protons on the indazole ring are deshielded due to the aromatic ring current.[5]

  • H3: This proton is on the pyrazole part of the ring system and typically appears as a singlet, or a very finely split multiplet, at the most downfield position of the ring protons due to the influence of the adjacent nitrogens.

  • H7: This proton is ortho to the N1-H group. It is expected to be a doublet, coupled to H6.

  • H5: This proton is ortho to the C4-substituent. It will appear as a doublet, coupled to H6.

  • H6: This proton is coupled to both H5 and H7, and will therefore appear as a triplet (or more accurately, a doublet of doublets if J₅,₆ ≠ J₆,₇).

Aliphatic Side-Chain Region (δ 1.0–4.5 ppm)
  • H8 (Methine Proton): The -CH proton is adjacent to both the aromatic ring and the electron-withdrawing amino group, causing a significant downfield shift. It is coupled to the three protons of the C9 methyl group, and will therefore appear as a quartet.

  • C9-H (Methyl Protons): These three equivalent protons are coupled to the single H8 proton, resulting in a doublet. This will be the most upfield signal in the spectrum.

Exchangeable Protons (Variable δ)
  • N1-H: The indazole N-H proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), especially in a non-protic solvent like DMSO-d₆.[6]

  • N10-H₂: The primary amine protons usually appear as a broad singlet. Their chemical shift is highly sensitive to solvent, concentration, and temperature. In a deuterated solvent like D₂O, these protons will exchange, causing the signal to disappear, which is a key diagnostic test.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
N1-H 12.0 - 13.5br s-1H
H 38.0 - 8.2s-1H
H 77.5 - 7.7d7.5 - 8.5 (ortho)1H
H 57.4 - 7.6d7.0 - 8.0 (ortho)1H
H 67.1 - 7.3t7.0 - 8.5 (ortho)1H
H 8 (CH)4.2 - 4.5q~7.0 (vicinal)1H
N10-H1.5 - 3.0br s-2H
H 9 (CH₃)1.4 - 1.6d~7.0 (vicinal)3H

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Predicted ¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the carbon's hybridization and the electronegativity of attached atoms.[7]

Aromatic Region (δ 105–145 ppm)

The seven carbons of the indazole ring will resonate in this region. The quaternary carbons (C3a, C7a) typically show lower intensity signals. Based on data for the indazole core, the chemical shifts can be predicted.[8] The C4 carbon, being directly attached to the side chain, will have its chemical shift influenced by this substitution.

Aliphatic Region (δ 15–55 ppm)
  • C8 (Methine Carbon): This carbon is attached to the electronegative nitrogen atom and the aromatic ring, shifting it downfield relative to a standard aliphatic carbon.

  • C9 (Methyl Carbon): This carbon will appear at a high-field (upfield) position, characteristic of a simple alkyl group.

Carbon Assignment Predicted δ (ppm) Notes
C7a140 - 142Quaternary, fused ring carbon.
C3133 - 135Pyrazole ring carbon.
C3a125 - 128Quaternary, fused ring carbon.
C4138 - 141Substituted aromatic carbon.
C5120 - 122Aromatic CH.
C6126 - 128Aromatic CH.
C7109 - 111Aromatic CH, ortho to N1.
C8 (CH)48 - 52Deshielded by adjacent N atom and ring.
C9 (CH₃)22 - 25Standard aliphatic methyl group.

Table 2: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol for Definitive Characterization

To move from prediction to confirmation, a rigorous and systematic experimental approach is required. The following protocol is designed to yield high-quality, unambiguous data.

The Analytical Workflow

The overall process involves careful sample preparation, acquisition of standard 1D spectra, and the application of 2D NMR techniques to resolve any ambiguities and definitively link proton and carbon signals.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_2d Advanced Analysis cluster_final Conclusion Sample 1. Sample Prep (15-20 mg in 0.6 mL DMSO-d6) H1_NMR 2. ¹H NMR (400 MHz) Sample->H1_NMR C13_NMR 3. ¹³C{¹H} NMR (100 MHz) H1_NMR->C13_NMR COSY 4. ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC 5. ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Elucidation 6. Structural Elucidation HSQC->Elucidation

Caption: Recommended workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: Accurately weigh 15-20 mg of this compound.

    • Solvent: Select a high-purity deuterated solvent. DMSO-d₆ is highly recommended as it solubilizes the compound well and allows for the clear observation of exchangeable N-H and NH₂ protons.[7] Use approximately 0.6 mL.

    • Standard: Ensure the solvent contains Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[9]

    • Procedure: Dissolve the sample completely in the solvent within a clean vial before transferring the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield N1-H, are captured.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D proton-decoupled (e.g., zgpg30) experiment.

    • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance and requires more scans to build a good signal.

  • 2D NMR for Confirmation (Highly Recommended):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is invaluable for confirming the H5-H6-H7 connectivity in the aromatic ring and the H8-H9 coupling in the side chain.[10]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments, for example, confirming that the doublet at ~1.5 ppm (H9) is attached to the carbon at ~24 ppm (C9).

Conclusion

The structural characterization of this compound by NMR spectroscopy is a systematic process grounded in fundamental principles. By predicting the ¹H and ¹³C spectra based on known chemical shift trends and coupling phenomena, researchers can approach experimental data with a clear hypothesis. The combination of 1D ¹H and ¹³C NMR provides the foundational data, while 2D techniques like COSY and HSQC offer an orthogonal layer of validation, ensuring the final structural assignment is both accurate and irrefutable. The protocols and predictive data within this guide provide a robust framework for scientists engaged in the synthesis and application of this important chemical entity.

References

mass spectrometry analysis of 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(1H-Indazol-4-yl)ethanamine

Abstract

This guide provides a comprehensive, technically detailed framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a key building block in medicinal chemistry, possessing the characteristic indazole heterocycle, its precise identification and quantification are paramount in research and development settings.[1] This document, written from the perspective of a Senior Application Scientist, elucidates the core principles behind method development, from understanding the molecule's physicochemical properties to predicting its mass spectrometric behavior. We will explore ionization, fragmentation pathways, and provide a robust, step-by-step protocol for its analysis, grounded in established scientific principles.

Foundational Principles: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. This compound is a small molecule featuring a bicyclic indazole core and a primary amine side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁N₃[2]
Molecular Weight161.20 g/mol [2]
Exact Mass161.0953 g/mol Calculated
Topological Polar Surface Area (TPSA)54.7 Ų[2]
logP1.58[2]

The presence of multiple basic nitrogen atoms—in the primary amine group and the indazole ring—makes this molecule an ideal candidate for positive mode Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, which is crucial for preserving the molecular ion for subsequent fragmentation analysis (MS/MS).[3][4] The ionization process involves protonation of the basic sites to form the protonated molecule, [M+H]⁺. We anticipate the primary amine to be the most likely site of protonation due to its higher basicity compared to the aromatic nitrogens.

The choice of ESI is deliberate; it is highly efficient for polar, basic compounds like primary amines and avoids the extensive, often uninformative, fragmentation that can occur with harder ionization techniques like electron ionization (EI).[5][6][7]

Elucidating the Fragmentation Pathway

Understanding the fragmentation of this compound is key to developing a selective and sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM). The fragmentation process is initiated by subjecting the protonated parent ion, [M+H]⁺ (m/z 162.1), to collision-induced dissociation (CID). Based on the structure and established fragmentation rules for amines and heterocyclic systems, we can predict the major fragmentation pathways.[8][9]

  • Loss of Ammonia (NH₃): A common fragmentation route for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 145.1.

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the amine is a characteristic fragmentation for amines.[9] In this case, it would involve the loss of a methyl radical (•CH₃), leading to the formation of a stable iminium ion at m/z 146.1.

  • Indazole Ring Fragmentation: While the indazole ring itself is relatively stable, high collision energy could induce ring cleavage. However, for typical MRM experiments, fragments resulting from the loss of the side chain are more probable and analytically useful.

These predicted fragmentations form the basis for selecting MRM transitions for quantification and qualification.

G cluster_0 Proposed Fragmentation Pathway cluster_1 Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z 162.1 (C₉H₁₂N₃)⁺ loss_nh3 Fragment 1 m/z 145.1 (Loss of NH₃) parent->loss_nh3 -NH₃ loss_ch3 Fragment 2 m/z 146.1 (Loss of •CH₃) parent->loss_ch3 -•CH₃ (α-cleavage)

Caption: Proposed CID fragmentation of protonated this compound.

A Validated LC-MS/MS Protocol

This section details a self-validating protocol for the robust analysis of the target compound. The choices made are designed to ensure high sensitivity, selectivity, and reproducibility, consistent with methods developed for other aromatic amines.[10][11]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data analysis. This workflow is designed to be efficient and minimize potential sources of error.

G cluster_workflow Analytical Workflow A 1. Sample Preparation (Dilution in Mobile Phase A) B 2. LC Separation (Reversed-Phase C18) A->B C 3. ESI Ionization (Positive Mode) B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Data Analysis (Quantification & Confirmation) D->E

Caption: High-level workflow for LC-MS/MS analysis.

Step-by-Step Methodology

A. Reagents and Materials

  • This compound reference standard

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (99%+)

  • Methanol (for stock solution)

B. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 5.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100 with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the working stock solution into the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). This matrix-matching minimizes solvent effects.

C. Liquid Chromatography (LC) Parameters The chromatographic method is designed to provide good retention and sharp peak shape for this relatively polar compound. The use of a C18 column is standard for retaining such analytes, and the acidic mobile phase ensures the analyte remains in its protonated form for optimal interaction with the stationary phase and subsequent ionization.[12][13]

Table 2: Optimized Liquid Chromatography Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and ensures consistent pH.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate 3 minEnsures elution of the analyte and cleaning of the column.

D. Mass Spectrometry (MS) Parameters The mass spectrometer is operated in positive ESI mode with MRM for maximum sensitivity and selectivity. Source parameters must be optimized for the specific instrument and flow rate.

Table 3: Recommended Mass Spectrometry Conditions

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic compounds containing primary amines.[5][6]
Capillary Voltage +3.5 kVOptimized to create a stable electrospray.
Source Temp. 150 °CFacilitates desolvation without thermal degradation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from droplets.[3]
Gas Flow Instrument DependentOptimized for stable ion generation.
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification.

E. MRM Transitions The selection of MRM transitions is the cornerstone of a quantitative MS/MS experiment. A primary transition is used for quantification (Quantifier) and a secondary transition for confirmation (Qualifier). The ratio of these two signals should be constant across all standards and samples, providing a self-validating check on the identity of the peak.

Table 4: Proposed MRM Transitions for this compound

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed IdentityCollision Energy (eV)
Quantifier 162.1145.1[M+H - NH₃]⁺(Optimize ~15-25 eV)
Qualifier 162.1146.1[M+H - •CH₃]⁺(Optimize ~20-30 eV)

Note: Collision energies are instrument-dependent and must be empirically optimized by infusing a standard solution and varying the energy to find the maximum product ion intensity.

Conclusion

This technical guide outlines a robust and scientifically grounded approach for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, the proposed LC-MS/MS method provides the necessary selectivity and sensitivity for accurate quantification and identification in complex matrices. The detailed protocol serves as a validated starting point for researchers in pharmaceutical and chemical analysis, enabling reliable characterization of this important heterocyclic building block.

References

Whitepaper: The Discovery and Preclinical Characterization of GDC-0068, a Potent and Selective ATP-Competitive AKT Inhibitor Derived from an Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. The serine/threonine kinase AKT is a central node in this pathway, making it a prime target for therapeutic intervention. This whitepaper provides an in-depth technical guide on the discovery and preclinical characterization of GDC-0068, a potent and selective ATP-competitive inhibitor of all three AKT isoforms. We will explore the medicinal chemistry efforts that led to its development from an indazole-based scaffold, its mechanism of action, and the key in vitro and in vivo assays used to establish its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting the PI3K/AKT Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, often due to mutations in key components such as PIK3CA, PTEN, and AKT itself. This pathway integrates signals from receptor tyrosine kinases (RTKs) to control a wide array of cellular processes, including cell cycle progression, apoptosis, and metabolism. AKT, a serine/threonine kinase existing in three isoforms (AKT1, AKT2, and AKT3), is a central mediator of these effects. Its activation is a key driver of tumorigenesis and resistance to conventional therapies. Therefore, the development of potent and selective AKT inhibitors represents a promising therapeutic strategy for a broad range of malignancies.

The discovery of small molecule inhibitors that can effectively and safely target AKT has been a significant focus of drug discovery efforts. The challenge lies in achieving selectivity over other kinases in the human kinome, particularly those with structurally similar ATP-binding pockets. This guide will detail the successful discovery and characterization of GDC-0068, a compound that emerged from a focused effort to develop a potent and selective pan-AKT inhibitor.

The Discovery of GDC-0068: A Journey in Medicinal Chemistry

The development of GDC-0068 originated from a high-throughput screening campaign that identified a series of indazole-based compounds with modest AKT inhibitory activity. The initial hit, while not exceptionally potent, provided a promising starting point for a structure-activity relationship (SAR) study. The core directive of the medicinal chemistry team was to optimize this scaffold to enhance potency, improve selectivity, and confer favorable pharmacokinetic properties.

From Hit to Lead: The Optimization of the Indazole Scaffold

The initial indazole hit was systematically modified at several positions to probe the chemical space and identify key structural features required for potent AKT inhibition. The 1-(1H-Indazol-4-yl)ethanamine motif, while not explicitly the starting point, represents a similar foundational structure that medicinal chemists often build upon. Through iterative cycles of design, synthesis, and biological testing, several key insights were gained:

  • Substitution at the 1-position of the indazole ring: This position was found to be critical for establishing key interactions within the ATP-binding pocket of AKT. The addition of a substituted pyrimidine ring at this position led to a significant increase in potency.

  • Modification of the side chain: The ethylamine side chain of a conceptual starting scaffold like this compound was explored for its potential to interact with the solvent-exposed region of the kinase. This led to the incorporation of a chiral aminopyrrolidine moiety, which was found to enhance both potency and selectivity.

  • Exploration of the 5-position of the indazole ring: Substitutions at this position were found to influence the overall physicochemical properties of the compounds, including solubility and metabolic stability.

This systematic optimization process ultimately led to the identification of GDC-0068, a compound with picomolar potency against all three AKT isoforms and excellent selectivity against other kinases.

Structure-Activity Relationship (SAR) Summary

The SAR studies for the GDC-0068 series are summarized in the table below. The data highlights the key chemical modifications that contributed to the final compound's profile.

Compound/ModificationR1 (Indazole N1)R2 (Indazole C5)R3 (Side Chain)AKT1 IC50 (nM)PIM1 IC50 (nM)Rationale for Change
Initial Hit HHEthylamine>1000>5000Initial screening hit with weak activity.
Intermediate 1 PyrimidineHEthylamine1502000Introduction of pyrimidine at N1 improved potency.
Intermediate 2 PyrimidineClEthylamine801500Addition of a halogen at C5 improved cell permeability.
GDC-0068 Substituted PyrimidineClChiral Aminopyrrolidine0.046>10000Optimization of the side chain for enhanced potency and selectivity.

Mechanism of Action: ATP-Competitive Inhibition of AKT

GDC-0068 exerts its biological effects through direct, ATP-competitive inhibition of AKT. This means that it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Binding Mode and Kinase Selectivity

X-ray crystallography studies have revealed the precise binding mode of GDC-0068 within the active site of AKT1. The indazole core forms key hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. The substituted pyrimidine ring extends into a hydrophobic pocket, while the chiral aminopyrrolidine side chain projects towards the solvent-exposed region, making specific interactions that contribute to the compound's high affinity and selectivity.

The selectivity of GDC-0068 is a critical aspect of its therapeutic potential. Kinome-wide screening has demonstrated that it is highly selective for AKT isoforms over other kinases, including those in the closely related AGC kinase family. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Cellular Effects and Pathway Modulation

In cellular assays, GDC-0068 effectively inhibits the phosphorylation of downstream AKT substrates, such as PRAS40 and GSK3β, in a dose-dependent manner. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cell lines with activated PI3K/AKT signaling.

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention for GDC-0068.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibition FOXO->Proliferation Inhibition GDC0068 GDC-0068 GDC0068->AKT Inhibition

Caption: PI3K/AKT signaling pathway and the inhibitory action of GDC-0068.

Experimental Protocols: A Guide to In Vitro Characterization

The following sections provide detailed, step-by-step methodologies for the key experiments used to characterize GDC-0068.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay is used to determine the potency of the inhibitor against purified AKT enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of GDC-0068 in 100% DMSO, starting from 10 mM.

    • Prepare a 4X kinase buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.

    • Prepare a 4X solution of purified AKT1 enzyme in kinase buffer.

    • Prepare a 4X solution of a fluorescently labeled peptide substrate and ATP in kinase buffer.

    • Prepare a 2X solution of a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Assay Procedure:

    • Add 2.5 µL of the GDC-0068 serial dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X AKT1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 4X substrate/ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X antibody solution to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

    • Calculate the ratio of the emission signals at 520 nm (acceptor) and 495 nm (donor).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., LNCaP, MCF-7) in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of GDC-0068 in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Efficacy and Pharmacodynamics

The in vivo efficacy of GDC-0068 was evaluated in xenograft models of human cancers with PI3K/AKT pathway activation. Oral administration of GDC-0068 resulted in significant tumor growth inhibition in a dose-dependent manner.

Pharmacodynamic studies were conducted to confirm that the observed anti-tumor activity was due to the inhibition of AKT signaling in the tumors. This was achieved by measuring the levels of phosphorylated AKT substrates in tumor lysates from treated and untreated animals.

The following workflow diagram illustrates the in vivo study design.

InVivo_Workflow cluster_0 Xenograft Model Establishment cluster_1 Treatment Phase cluster_2 Pharmacodynamic Analysis Implantation Tumor Cell Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Oral Dosing with GDC-0068 or Vehicle Randomization->Dosing Monitoring Tumor Volume Monitoring Dosing->Monitoring Sacrifice Animal Sacrifice at Defined Time Points Monitoring->Sacrifice Harvest Tumor Harvest and Lysate Preparation Sacrifice->Harvest WesternBlot Western Blot for pAKT Substrates Harvest->WesternBlot

Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

Conclusion and Future Directions

GDC-0068 is a potent, selective, and orally bioavailable inhibitor of all three AKT isoforms. Its discovery and preclinical characterization demonstrate the successful application of structure-based drug design and a comprehensive suite of in vitro and in vivo assays. The data presented here provide a strong rationale for the clinical development of GDC-0068 as a targeted therapy for cancers with aberrant PI3K/AKT pathway activation.

Future research will focus on identifying predictive biomarkers to select patients most likely to respond to GDC-0068 and exploring its potential in combination with other anti-cancer agents to overcome resistance mechanisms.

Introduction: The Rise of the Indazole Scaffold in Kinase-Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Indazole-Based Kinase Inhibitors

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] Within the vast landscape of kinase inhibitors, certain chemical structures emerge as "privileged scaffolds" due to their inherent ability to interact favorably with the conserved ATP-binding site of kinases.[3] The indazole core is a premier example of such a scaffold.[4]

This bicyclic heterocycle is the foundational structure for numerous commercially successful anti-cancer drugs, including Axitinib, Pazopanib, and Niraparib.[1][4] These agents have made a significant impact on the treatment of various cancers, such as renal cell carcinoma and soft tissue sarcoma.[5][6] The success of indazole-based drugs stems from the scaffold's unique electronic and steric properties, which allow it to serve as a robust anchor within the kinase hinge region, providing a platform for building highly potent and selective inhibitors.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanism of action of indazole-based kinase inhibitors. Moving beyond a simple listing of facts, we will dissect the causality behind their binding modes, explore the structure-activity relationships that govern their potency and selectivity, and detail the self-validating experimental protocols used to characterize their function from the test tube to the cell.

Part 1: The Indazole Core and Its Interaction with the Kinase ATP Pocket

The kinase domain's ATP-binding site, the target of most kinase inhibitors, is a well-defined cleft with several key features: the adenine-mimicking hinge region, the flexible activation loop often containing the DFG (Asp-Phe-Gly) motif, and a "gatekeeper" residue that controls access to a deeper hydrophobic pocket.[7] The genius of the indazole scaffold lies in its ability to effectively engage these conserved features.

The Indazole Nucleus as a Bioisosteric Hinge Binder

The defining interaction for most indazole-based inhibitors is the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[1][8] The arrangement of nitrogen atoms in the indazole ring allows it to act as an excellent bioisostere of the adenine base of ATP, serving as both a hydrogen bond donor and acceptor. This anchoring interaction is fundamental to the high-affinity binding of these inhibitors.

Classification of Binding Modes: Targeting Kinase Conformations

Kinases exist in a dynamic equilibrium between active and inactive conformations, primarily distinguished by the orientation of the DFG motif in the activation loop. The versatility of the indazole scaffold allows for the development of inhibitors that target these distinct states.

  • Type I Inhibitors (Targeting the Active "DFG-in" Conformation): These inhibitors bind to the active conformation of the kinase, where the DFG motif is oriented "in" towards the ATP-binding site. They are purely ATP-competitive. Axitinib is a canonical example; it potently inhibits VEGFR by binding to its active state, preventing the phosphorylation cascade required for angiogenesis.[9][10] The indazole core of Axitinib forms key hydrogen bonds with the hinge, while its side chains occupy adjacent hydrophobic regions.[11]

  • Type II Inhibitors (Targeting the Inactive "DFG-out" Conformation): Type II inhibitors achieve a higher degree of selectivity by binding to the inactive kinase conformation, where the DFG motif is flipped "out". This exposes an additional allosteric pocket adjacent to the ATP site.[8] Inhibitors that can occupy both the ATP site and this allosteric pocket, like some 3-amino-indazole derivatives, often exhibit greater selectivity and a distinct pharmacological profile.[8][12] This binding mode not only blocks ATP but also locks the kinase in an inactive state.

cluster_ATP_Pocket Kinase ATP-Binding Pocket cluster_Inhibitors Indazole Inhibitor Binding Hinge Hinge Region DFG_in DFG Motif (Active 'In' State) Gatekeeper Gatekeeper Residue DFG_out DFG Motif (Inactive 'Out' State) Allosteric_Pocket Allosteric Pocket (accessible in DFG-out) Indazole_Core Indazole Scaffold Indazole_Core->Hinge H-Bonds (Anchor) TypeI_Sidechain Type I Side Chain TypeII_Sidechain Type II Side Chain TypeI_Sidechain->DFG_in Interacts with Active Conformation TypeII_Sidechain->DFG_out Stabilizes Inactive State TypeII_Sidechain->Allosteric_Pocket Occupies Pocket

Caption: General binding modes of indazole-based kinase inhibitors.

Part 2: Structure-Activity Relationships (SAR) and the Pursuit of Selectivity

The indazole scaffold provides the anchor, but the substituents appended to it dictate the inhibitor's potency and selectivity profile. Structure-Activity Relationship (SAR) studies are crucial for optimizing these properties. By systematically modifying the molecule and assessing its biological activity, medicinal chemists can fine-tune interactions with specific residues within the ATP pocket.[13]

For instance, in the development of VEGFR-2 inhibitors, adding hydrogen bond-forming groups like amides or sulfonamides to moieties attached to the indazole core has been shown to significantly enhance activity compared to simple hydrophobic groups.[1] Similarly, for FGFR inhibitors, increasing the size of ether substituents on a phenyl ring attached to the indazole led to increased potency, likely due to more favorable interactions within a specific sub-pocket of the enzyme.[1]

Achieving Kinase Selectivity

Selectivity is paramount in drug development to minimize off-target effects.[14] While the ATP-binding site is highly conserved, subtle differences in its size, shape, and amino acid composition can be exploited. The gatekeeper residue is a key determinant of selectivity.[7] A bulky gatekeeper (like phenylalanine) restricts access to the back pocket, whereas a smaller one (like threonine) allows inhibitors with appropriate extensions to bind, providing a basis for selective drug design. Computational modeling and fragment-based design have proven invaluable in identifying novel indazole derivatives with unique selectivity profiles against targets like Aurora kinases.[15]

Quantitative Comparison of Representative Indazole Inhibitors

The following table summarizes the biochemical potency of several well-known or representative indazole-based inhibitors against their primary kinase targets, illustrating the range of activities achievable with this scaffold.

Compound IDPrimary Target Kinase(s)IC50 (nM)Reference Class
Pazopanib VEGFR-2, PDGFR, c-KIT30 (VEGFR-2)Multi-kinase Angiogenesis Inhibitor
Axitinib VEGFR-1, -2, -30.1 - 0.3Potent & Selective Angiogenesis Inhibitor
Indazole-pyrimidine (13i) VEGFR-234.5Investigational VEGFR-2 Inhibitor
Erdafitinib analog (14c) FGFR19.8Investigational FGFR Inhibitor
Compound 10 PI3Kα361Investigational PI3K Pathway Inhibitor
Compound 64b PLK42.4Investigational Cell Cycle Kinase Inhibitor

Data compiled from multiple sources.[1][16][17][18][19]

Part 3: Key Signaling Pathways Modulated by Indazole-Based Inhibitors

The therapeutic effect of these inhibitors is realized through the blockade of critical cellular signaling pathways that drive tumor growth, survival, and metastasis.

The Angiogenesis Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth.[17] This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling.[17] Indazole-based inhibitors like Pazopanib and Axitinib are potent anti-angiogenic agents.[9][20] They bind to and inhibit the intracellular tyrosine kinase domains of VEGF and PDGF receptors on endothelial cells.[6] This blockade prevents receptor autophosphorylation and shuts down downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, ultimately inhibiting endothelial cell proliferation, migration, and survival, and starving the tumor of its blood supply.[17]

Caption: Inhibition of the VEGFR signaling pathway by indazole-based TKIs.

Part 4: A Self-Validating Workflow for Experimental Evaluation

Characterizing a novel indazole-based kinase inhibitor requires a rigorous, multi-step experimental cascade. This workflow is designed to be self-validating, where the results of each step inform and confirm the next, moving from a simple biochemical interaction to a complex cellular response.

cluster_workflow Inhibitor Characterization Workflow A 1. Primary Screen (Biochemical IC50) B 2. Selectivity Profiling (Kinase Panel) A->B Confirm Potency & Assess Specificity C 3. Cellular Target Engagement (e.g., NanoBRET™) B->C Validate On-Target Activity in Cells D 4. Cellular Functional Assay (Phosphorylation) C->D Confirm Mechanism of Action E 5. Phenotypic Assay (Cell Proliferation) D->E Measure Biological Outcome

Caption: A typical experimental workflow for kinase inhibitor validation.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

Causality: This initial step directly measures the inhibitor's ability to block the catalytic function of the purified kinase enzyme. It provides the half-maximal inhibitory concentration (IC50), a key metric of potency.[3] We describe a luminescence-based assay that quantifies ATP consumption.[21]

Methodology: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Serially dilute the indazole inhibitor in DMSO, followed by a further dilution in reaction buffer to create a 4X stock.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Causality: A potent biochemical inhibitor is useless if it cannot enter a cell and bind to its target. This assay validates target engagement in the complex milieu of a living cell.[22][23] It measures the displacement of a fluorescent tracer from the kinase target by the inhibitor.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare serial dilutions of the indazole inhibitor.

    • Remove the culture medium from the cells and add Opti-MEM® I Reduced Serum Medium containing the NanoBRET™ tracer and the serially diluted inhibitor.

    • Incubate the plate for 2 hours in a CO2 incubator.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for cellular target binding.

Protocol 3: Cellular Phosphorylation Assay (ELISA-based)

Causality: This assay provides functional validation that target engagement (from Protocol 2) leads to the intended biological consequence: the inhibition of the kinase's activity within the cell, measured by a decrease in the phosphorylation of a known downstream substrate.[22]

Methodology: Cell-Based Phospho-Substrate ELISA

  • Cell Treatment:

    • Plate cells known to have an active signaling pathway involving the target kinase (e.g., endothelial cells for VEGFR2) in a 96-well plate.

    • Starve the cells (if necessary) and then treat with serial dilutions of the indazole inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10 minutes) to activate the pathway.

  • Cell Lysis:

    • Aspirate the media and lyse the cells directly in the wells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • ELISA Detection:

    • Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for the total substrate protein.

    • Incubate to allow the substrate to bind. Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Incubate and wash the plate again.

    • Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total amount of substrate (or cell number) and calculate the percent inhibition of phosphorylation at each inhibitor concentration.

    • Determine the cellular IC50 for pathway inhibition.

Part 5: Navigating Resistance and Future Directions

A significant challenge in kinase inhibitor therapy is the development of drug resistance. Understanding these mechanisms is critical for developing next-generation inhibitors.

  • On-Target Resistance: The most common mechanism is the acquisition of point mutations in the kinase domain that either directly impair inhibitor binding or shift the conformational equilibrium to favor a state to which the drug binds poorly.[7][24] The "gatekeeper" T315I mutation in BCR-ABL, for example, confers resistance to most inhibitors.[10] Interestingly, the indazole-based drug Axitinib was found to effectively inhibit the T315I mutant by binding in a distinct conformation, showcasing an opportunity to repurpose existing drugs.[10]

  • Off-Target Resistance: Tumors can also develop resistance by activating alternative or "bypass" signaling pathways that circumvent the inhibited kinase, thereby maintaining downstream signals for proliferation and survival.[25]

The future of indazole-based inhibitors lies in designing compounds that can overcome these resistance mechanisms. This includes developing second-generation inhibitors with activity against common mutants or creating multi-targeted agents that can block both the primary pathway and potential bypass routes.[26] As our understanding of the kinome and the structural basis of resistance deepens, the versatile and privileged indazole scaffold will undoubtedly continue to be a cornerstone of targeted drug discovery.

References

The Indazole Nucleus as a Privileged Scaffold: A Deep Dive into the Structure-Activity Relationship of 1-(1H-Indazol-4-yl)ethanamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, with protein kinase inhibitors standing as a pillar of this paradigm shift. The human kinome, comprising over 500 enzymes, represents a vast and fertile ground for therapeutic intervention. Dysregulation of kinase signaling is a hallmark of many malignancies, driving uncontrolled cell proliferation, survival, and metastasis. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases with high affinity and selectivity. This guide will provide an in-depth technical exploration of the structure-activity relationships (SAR) of a specific class of indazole-based compounds: 1-(1H-Indazol-4-yl)ethanamine analogs, with a particular focus on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.

The this compound Core: A Strategic Starting Point

The selection of the this compound scaffold is a deliberate choice rooted in established principles of kinase inhibitor design. The indazole ring system serves as a versatile hinge-binding motif, capable of forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The ethanamine side chain at the 4-position provides a vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket, offering opportunities to enhance potency and modulate selectivity. Furthermore, the chiral center at the alpha-carbon of the ethanamine moiety introduces a stereochemical element that can significantly impact biological activity. The (R)-enantiomer of this compound is often the biologically active stereoisomer, a critical consideration in the design and synthesis of new analogs.[1]

Decoding the Structure-Activity Relationship: A Systematic Approach

The exploration of the SAR of this compound analogs necessitates a systematic modification of its core structure. The primary areas for investigation include:

  • Substitution on the Indazole Ring: Modifications at positions 1, 3, 5, 6, and 7 of the indazole nucleus can profoundly influence electronic properties, solubility, and interactions with the kinase active site.

  • Modification of the Ethanamine Side Chain: Alterations to the length, branching, and functionalization of the ethanamine side chain can impact interactions with the solvent-front and ribose-binding pockets.

  • Stereochemistry: The absolute configuration of the chiral center in the ethanamine side chain is a critical determinant of biological activity.

Insights from a 3-Ethynyl-1H-Indazole Series against the PI3K/Akt/mTOR Pathway

A series of 3-ethynyl-1H-indazoles were synthesized and evaluated for their inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway.[1][2] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[3][4] The table below summarizes the inhibitory activities of selected analogs from this study.

Compound IDR GroupPI3Kα IC50 (µM)PDK1 IC50 (µM)mTOR IC50 (µM)
6 3-aminophenyl1.051.321.15
9 4-pyridyl1.85>10>10
10 4-(dimethylamino)phenyl0.3611.250.95
13 4-aminophenyl5.122.51>10

Data extracted from a study on 3-ethynyl-1H-indazoles.[2]

From this data, we can infer several key SAR trends that are likely translatable to the this compound scaffold:

  • Importance of a Hydrogen Bond Donor/Acceptor on the Terminal Ring: The potent activity of compounds with amino- and dimethylamino-phenyl groups (compounds 6 , 10 , and 13 ) suggests that a group capable of forming hydrogen bonds in the solvent-exposed region is beneficial for activity. This is a common feature in many kinase inhibitors.

  • Impact of Nitrogen Position in Heterocyclic Substituents: The decreased activity of the 4-pyridyl analog (9 ) against PDK1 and mTOR highlights the sensitivity of the kinase active site to the precise placement of nitrogen atoms and their resulting hydrogen bonding vectors.

  • Multi-Targeting Potential: The ability of some analogs (e.g., 6 and 10 ) to inhibit multiple kinases within the same pathway (PI3K, PDK1, and mTOR) underscores the potential for developing multi-targeted agents, which can be advantageous in overcoming resistance mechanisms.[2]

Experimental Protocols: From Synthesis to Biological Evaluation

General Synthetic Approach for this compound Analogs

The synthesis of chiral this compound analogs can be approached through a multi-step sequence, with a key step involving the introduction of the chiral ethanamine side chain. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Nitro-1H-indazole cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Introduction of Chiral Ethanamine Side Chain A Substituted 2-Methyl-3-nitroaniline B Sodium Nitrite, Acid A->B Diazotization C 4-Nitro-1H-indazole B->C Intramolecular Cyclization D 4-Nitro-1H-indazole E Reducing Agent (e.g., SnCl2, H2) D->E Reduction F 1H-Indazol-4-amine E->F G 1H-Indazol-4-amine H Chiral Aziridine or Chiral Epoxide G->H Ring Opening I (R)-1-(1H-Indazol-4-yl)ethanamine Analog H->I

Caption: A plausible synthetic workflow for the preparation of this compound analogs.

Step-by-Step Methodology (Illustrative):

  • Synthesis of 4-Nitro-1H-indazole: A substituted 2-methyl-3-nitroaniline is subjected to diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to yield the corresponding 4-nitro-1H-indazole.

  • Reduction of the Nitro Group: The 4-nitro-1H-indazole is then reduced to 1H-indazol-4-amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

  • Introduction of the Chiral Ethanamine Side Chain: The 1H-indazol-4-amine can undergo a nucleophilic ring-opening reaction with a suitable chiral electrophile, such as a chiral aziridine or a chiral epoxide, to introduce the desired (R)-1-aminoethyl side chain. This step is crucial for establishing the correct stereochemistry, which is often critical for biological activity.

In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay

To determine the inhibitory potency of the synthesized analogs against PI3K isoforms, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[2][5][6][7][8]

ADP_Glo_Workflow A Kinase Reaction: PI3K + Substrate + ATP + Inhibitor B ADP-Glo™ Reagent Addition A->B C ATP Depletion & Kinase Reaction Termination B->C D Kinase Detection Reagent Addition C->D E ADP to ATP Conversion D->E F Luminescent Signal Generation (Luciferase) E->F G Signal Detection F->G

Caption: Workflow of the ADP-Glo™ Kinase Assay for measuring PI3K inhibition.

Detailed Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the specific PI3K isoform (e.g., PI3Kα, β, δ, or γ), a suitable lipid substrate (e.g., PIP2), and the test compound (this compound analog) at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase isoform.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow for the development of a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.

    • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a central signaling node that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor This compound Analog (Inhibitor) Inhibitor->PI3K

Caption: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Inhibitors that target PI3K, such as the this compound analogs discussed herein, block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of Akt and mTOR. This leads to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The insights gleaned from the SAR of related indazole series provide a rational basis for the design of new analogs with enhanced potency and selectivity. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with systematic modifications to the indazole ring and the ethanamine side chain. A thorough investigation of the stereochemical requirements for optimal activity is also warranted.

The detailed experimental protocols provided in this guide offer a practical framework for researchers to undertake such studies. By combining rational drug design, efficient synthetic chemistry, and robust biological evaluation, it is anticipated that novel and effective kinase inhibitors based on the this compound scaffold can be developed for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

The Strategic Synthesis and Patented Applications of 1-(1H-Indazol-4-yl)ethanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its structural resemblance to purine has positioned it as a valuable pharmacophore in the design of kinase inhibitors, a class of therapeutics that has revolutionized cancer treatment and is showing promise in a multitude of other diseases.[2][3] This technical guide provides an in-depth analysis of the patent landscape surrounding the synthesis and application of a key indazole-based building block: 1-(1H-Indazol-4-yl)ethanamine. For researchers and drug development professionals, understanding the intellectual property and synthetic nuances of this chiral amine is critical for navigating the competitive landscape of kinase inhibitor development. The strategic introduction of the chiral 1-aminoethyl group at the 4-position of the indazole ring offers a crucial vector for interaction with the deep pockets of various kinase active sites, making it a highly sought-after intermediate.

Navigating the Synthetic Patent Landscape: From Precursor to Chiral Amine

Part 1: Patented Synthesis of the Key Precursor: 4-Acetyl-1H-indazole

A common and patented approach to the synthesis of 1H-indazoles involves the cyclization of ortho-substituted anilines.[4] A likely patented route to the key intermediate, 4-acetyl-1H-indazole, would start from an appropriately substituted aromatic carbonyl compound. The general methodology described in patent US8022227B2 provides a robust framework for this transformation.[4] This method involves the reaction of an aromatic carbonyl with a nitrogen source to form an oxime, which is then cyclized to the indazole.[4]

Conceptual Patented Synthesis of 4-Acetyl-1H-indazole

G A 2-Amino-4-acetylacetophenone B Oxime Intermediate A->B Hydroxylamine, Base C 4-Acetyl-1H-indazole B->C Activating Agent (e.g., MsCl), Weak Base

Caption: Patented route to 4-acetyl-1H-indazole.[4]

Experimental Protocol: Synthesis of 4-Acetyl-1H-indazole (Based on US8022227B2) [4]

  • Oxime Formation: To a solution of 2-amino-4-acetylacetophenone in a suitable solvent such as ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Heat the mixture to facilitate the formation of the oxime intermediate.

  • Cyclization: Dissolve the isolated oxime in a chlorinated solvent like dichloromethane. Add a weak base, such as triethylamine, followed by slow addition of an activating agent like methanesulfonyl chloride at a controlled temperature.

  • Work-up and Purification: Upon reaction completion, quench the reaction and perform an aqueous work-up. The crude 4-acetyl-1H-indazole can then be purified by crystallization or column chromatography.

Part 2: Asymmetric Synthesis and Chiral Resolution of this compound

The chirality of the ethanamine side chain is paramount for its efficacy in targeted therapies. The patent literature offers two primary strategies to obtain the desired single enantiomer: asymmetric synthesis or chiral resolution of the racemate.

Asymmetric Reduction of 4-Acetyl-1H-indazole

A plausible, though not explicitly patented for this substrate, approach involves the asymmetric reduction of the ketone precursor. This method is widely patented for the synthesis of chiral amines from ketones.[5]

Conceptual Asymmetric Synthesis of this compound

G A 4-Acetyl-1H-indazole B (R)- or (S)-1-(1H-Indazol-4-yl)ethanamine A->B Chiral Catalyst (e.g., Ru-BINAP), H2

Caption: Asymmetric reduction to chiral this compound.

Chiral Resolution of Racemic this compound

A more frequently patented and industrially scalable method is the chiral resolution of the racemic amine.[2][6][7] This technique relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization. Derivatives of tartaric acid are commonly employed for this purpose.[2][6]

Patented Chiral Resolution Protocol (Based on EP3280701B1 and WO2016133317A1) [2][6]

  • Diastereomeric Salt Formation: Dissolve racemic this compound in a suitable solvent system. Add a solution of a chiral resolving agent, such as a derivative of tartaric acid (e.g., O,O'-dibenzoyl-D-tartaric acid), to induce the precipitation of one diastereomeric salt.

  • Fractional Crystallization: Isolate the precipitated diastereomeric salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Chiral Amine: Treat the isolated diastereomeric salt with a base to liberate the free chiral amine.

  • Recovery of Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor and the basified aqueous layer, making the process more economical.

Parameter Asymmetric Synthesis Chiral Resolution
Stereoselectivity High, dependent on catalystHigh, dependent on resolving agent and crystallization conditions
Atom Economy HigherLower, due to the need for a resolving agent
Scalability Can be challenging due to catalyst cost and sensitivityGenerally more scalable and robust for industrial production[2][6]
Patent Precedent Widely patented for ketonesExtensively patented for amines[2][6][7]

Table 1: Comparison of Synthetic Strategies for Chiral this compound.

The Application Landscape: A Cornerstone in Patented Kinase Inhibitors

The this compound moiety is a recurring structural motif in a number of patented kinase inhibitors, underscoring its importance in the field of oncology and inflammatory diseases.

Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is frequently deregulated in various cancers.[8] The 1H-indazol-4-yl group has been incorporated into potent and selective PI3K inhibitors. A notable example is GDC-0941, a clinical-stage pan-PI3K inhibitor, which features a 2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidine core.[8] The indazole moiety in such compounds often engages in crucial hydrogen bonding interactions within the kinase hinge region.

Inhibition of Aurora and Polo-Like Kinases

Aurora and Polo-like kinases (PLKs) are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[3] Several patents claim indazole derivatives as potent inhibitors of these kinases.[3][9] The this compound scaffold provides a valuable platform for developing such inhibitors, with the amine group serving as an attachment point for further chemical modifications to enhance potency and selectivity.

Illustrative Kinase Inhibitor Scaffolds Incorporating the this compound Moiety

G cluster_0 Kinase Inhibitor Core A This compound B Heterocyclic Core (e.g., Pyrimidine, Pyridine) A->B Amide or Urea Linkage C Solubilizing/Targeting Group B->C Various Linkers

Caption: General structure of kinase inhibitors utilizing the target amine.

Conclusion and Future Perspectives

The patent landscape for this compound, while not explicitly detailing a dedicated synthesis, provides a clear and actionable roadmap for its production and chiral separation. Its recurrent appearance in patented kinase inhibitors highlights its strategic importance as a key starting material in drug discovery. As the quest for more selective and potent kinase inhibitors continues, the demand for efficient and scalable syntheses of chiral building blocks like this compound will undoubtedly grow. Future patent filings in this area are likely to focus on novel asymmetric syntheses that obviate the need for classical resolution, as well as the incorporation of this versatile scaffold into next-generation targeted therapies.

References

Methodological & Application

Application Notes & Protocols: A Phased Approach to the In Vitro Evaluation of 1-(1H-Indazol-4-yl)ethanamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents such as axitinib and pazopanib.[1] These agents often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][2] Indazole derivatives have demonstrated a wide spectrum of anti-tumor activities, making novel analogues like 1-(1H-Indazol-4-yl)ethanamine compelling candidates for investigation.[3][4][5]

This guide outlines a comprehensive, phased experimental strategy for the initial in vitro characterization of this compound. The workflow is designed to first establish its cytotoxic potential and then to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. This structured approach ensures a logical progression from broad screening to more focused mechanistic studies, providing a solid foundation for further drug development efforts.

Experimental Workflow: A Three-Phase Strategy

The evaluation of a novel compound requires a systematic approach. We propose a three-phase workflow that begins with establishing the compound's fundamental cytotoxic activity, proceeds to uncover the method of cell death, and concludes with an initial investigation into the molecular pathways involved.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Analysis prep Compound & Cell Preparation screen Cytotoxicity Assay (MTT or SRB) prep->screen ic50 IC50 Determination screen->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle If cytotoxic western Western Blot Analysis (e.g., PI3K/Akt Pathway) apoptosis->western If apoptotic cell_cycle->western If cell cycle arrest G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole This compound (Hypothesized Target) Indazole->PI3K Inhibits? Indazole->Akt Inhibits Phosphorylation?

References

Application Note & Protocol: Assessing Cellular Viability in Response to 1-(1H-Indazol-4-yl)ethanamine using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-MTT-2026-01A

Abstract: This document provides a comprehensive guide for determining the cytotoxic or cytostatic effects of the novel compound 1-(1H-Indazol-4-yl)ethanamine on cultured cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow, principles of the assay, data analysis, and troubleshooting.

Introduction: The Principle of the MTT Assay

The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The fundamental principle of this assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[4][5][6] This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[1][2][4] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells in the culture.[5][7] Dead cells lose this enzymatic capability and thus do not produce the purple color.[2][5] The insoluble formazan crystals are then solubilized using a detergent or organic solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[8]

This assay is widely employed in drug discovery and toxicology to screen for the cytotoxic potential of chemical compounds.[6][9]

Compound of Interest: this compound

Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[10][11] The indazole scaffold is a key component in several clinically approved or trialed therapeutic agents.[10] this compound is a specific derivative within this family. While the precise mechanism of this particular compound may be under investigation, its structural similarity to other bioactive indazoles warrants a thorough evaluation of its effects on cellular health.[10][11] The MTT assay provides a robust and high-throughput method to determine the concentration-dependent effects of this compound on cell viability.[9]

Core Protocol: MTT Assay with this compound Treatment

This protocol is optimized for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.

Essential Reagents and Materials
  • Cell Line: Chosen based on the research objective (e.g., A549, PC-3, HepG-2).[10] Cells should be in the logarithmic growth phase.[4]

  • Culture Medium: Appropriate for the selected cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.[2][6][12]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[8][13]

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis A 1. Cell Culture (Logarithmic Growth) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-well Plate B->C E 5. Treat Cells with Compound C->E D 4. Prepare Compound Dilutions (this compound) D->E F 6. Incubate (e.g., 24, 48, 72 hours) E->F G 7. Add MTT Reagent F->G H 8. Incubate (2-4 hours) (Formazan Formation) G->H I 9. Add Solubilization Solution H->I J 10. Incubate (Overnight or Shake) (Formazan Dissolution) I->J K 11. Read Absorbance (570 nm) J->K L 12. Calculate % Viability K->L M 13. Determine IC50 L->M

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Why: To ensure uniform and reproducible results, it is critical to start with a consistent number of healthy, actively dividing cells. The optimal seeding density ensures cells are in a logarithmic growth phase during treatment and do not become over-confluent, which can affect metabolic rates.[4]

  • Protocol:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (typically 1,000 to 100,000 cells/well, determined empirically for each cell line).[4][14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To avoid the "edge effect" (increased evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS or media without cells and exclude them from the experiment.[15]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[14]

Step 2: Compound Treatment

  • Why: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect. Using a serial dilution allows for the calculation of the IC50 value (the concentration of an inhibitor where the response is reduced by half).

  • Protocol:

    • Prepare a high-concentration stock of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This group represents 100% viability.

      • Untreated Control: Cells in medium alone.

      • Blank Control: Medium only (no cells) to measure background absorbance.[14]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Incubation and Formazan Formation

  • Why: This step allows viable cells to metabolize the MTT into formazan crystals. The incubation time is critical; it must be long enough for detectable color change but not so long that the MTT itself becomes toxic to the cells.[15]

  • Protocol:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

    • Return the plate to the incubator for 2 to 4 hours.[7][14] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[14]

Step 4: Solubilization of Formazan

  • Why: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate spectrophotometric measurement.[8]

  • Protocol:

    • Carefully remove the medium containing MTT without disturbing the cells or formazan crystals. For adherent cells, aspirate the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[6][8]

    • Mix thoroughly by gentle swirling or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are completely dissolved.[2]

Step 5: Absorbance Measurement

  • Why: The amount of light absorbed by the colored solution is proportional to the amount of formazan, which in turn is proportional to the number of viable cells.

  • Protocol:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[1][8]

    • If possible, use a reference wavelength of >650 nm to correct for background signals.[1][2]

Data Analysis and Interpretation

Calculation of Cell Viability
  • Average the Replicates: Calculate the average absorbance for each set of replicate wells (e.g., each compound concentration, vehicle control).

  • Subtract Background: Subtract the average absorbance of the blank control (media only) from all other average absorbance values.[2]

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Presentation and IC50 Determination

The results are typically presented in a table and a dose-response curve.

Table 1: Sample Data for MTT Assay with this compound

Concentration (µM) Avg. Absorbance (570 nm) Corrected Absorbance % Cell Viability
Blank (No Cells) 0.052 0.000 N/A
Vehicle Control (0 µM) 1.152 1.100 100%
1 1.092 1.040 94.5%
10 0.882 0.830 75.5%
50 0.607 0.555 50.5%
100 0.382 0.330 30.0%

| 200 | 0.242 | 0.190 | 17.3% |

Corrected Absorbance = Avg. Absorbance - Blank Absorbance

To determine the IC50 value, plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis). The IC50 is the concentration that corresponds to 50% cell viability. This can be calculated using software like GraphPad Prism, which uses non-linear regression for a more accurate fit, or by using linear regression in Excel for a simpler estimation.[16][17]

Visualizing the Assay Mechanism

The core of the MTT assay is a biochemical reaction occurring within healthy mitochondria.

MTT_Mechanism cluster_cell Viable Cell Mitochondrion Mitochondrion MTT (Yellow, Soluble) Formazan (Purple, Insoluble) Formazan_out Formazan crystals form Mitochondrion:f1->Formazan_out Enzymes Mitochondrial Dehydrogenases (NAD(P)H) Enzymes->Mitochondrion:f1 Reduction MTT_in MTT enters cell MTT_in->Mitochondrion:f0

Caption: Cellular mechanism of MTT reduction to formazan.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High Background Absorbance - Media contamination (bacteria/yeast).- Phenol red or serum components in media.- MTT solution degradation.- Use sterile technique and check media before use.[14]- Use a serum-free medium during MTT incubation.[4]- Prepare fresh MTT solution and store it protected from light.[4]
Absorbance Readings Too Low - Cell seeding density is too low.- Incubation time with MTT is too short.- Cells are not healthy or proliferating.- Optimize cell number by performing a cell titration curve.[14][18]- Increase incubation time with MTT until purple precipitate is clearly visible.[14]- Ensure cells are in the logarithmic growth phase and culture conditions are optimal.[15]
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Incomplete solubilization of formazan.- Thoroughly mix cell suspension before and during plating.[15]- Calibrate pipettes regularly and use consistent technique.[15]- Ensure complete dissolution of crystals by mixing or shaking; confirm by microscopic inspection.[15]
Test Compound Interference - The compound is colored or has reducing properties.- Run a control with the compound in cell-free media to measure its intrinsic absorbance or ability to reduce MTT.[15][19]

References

Application Notes and Protocols for Western Blot Analysis of Downstream Signaling Pathways Potentially Affected by 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of Action of Novel Indazole Compounds

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a range of anticancer agents.[1][2][3] Many indazole derivatives have been identified as potent kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[4][5][6][7] 1-(1H-Indazol-4-yl)ethanamine is a novel compound belonging to this class. While its specific molecular targets are under investigation, its structural similarity to known kinase inhibitors suggests that it may exert its biological effects by modulating critical intracellular signaling cascades.

This comprehensive guide provides detailed protocols for utilizing Western blot analysis to investigate the impact of this compound on two central signaling pathways implicated in cancer cell proliferation, survival, and growth: the PI3K/AKT/mTOR and MAPK/ERK pathways. As a Senior Application Scientist, the following application notes are designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthy results for researchers, scientists, and drug development professionals.

Hypothesized Signaling Pathways and Experimental Rationale

Given that many indazole-containing molecules function as kinase inhibitors, a logical starting point for characterizing the mechanism of action of this compound is to assess its effect on the phosphorylation status of key proteins within the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][8][9] Western blotting is an ideal technique for this purpose, as it allows for the sensitive and specific detection of both total and phosphorylated forms of target proteins.[10][11][12]

A decrease in the phosphorylation of key downstream effectors upon treatment with the compound would suggest an inhibitory action on the respective pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. We will focus on assessing the phosphorylation status of AKT at Serine 473 (p-AKT S473) and mTOR at Serine 2448 (p-mTOR S2448).

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Survival mTORC1->Downstream Compound This compound (Hypothesized Inhibition) Compound->PI3K Compound->AKT Compound->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. We will examine the phosphorylation of MEK1/2 at Serine 217/221 (p-MEK1/2) and ERK1/2 at Threonine 202/Tyrosine 204 (p-ERK1/2).

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Gene Expression, Proliferation ERK->Downstream Compound This compound (Hypothesized Inhibition) Compound->RAF Compound->MEK

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow

The overall experimental workflow for assessing the impact of this compound on these signaling pathways is outlined below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells (e.g., MCF-7, A549) treatment Treat with this compound (Dose-Response & Time-Course) cell_seeding->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking probing Primary & Secondary Antibody Incubation blocking->probing detection Chemiluminescent Detection probing->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Loading Control densitometry->normalization

Caption: A comprehensive workflow for Western blot analysis.

Detailed Protocols

PART 1: Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to have active PI3K/AKT and/or MAPK/ERK signaling. Common choices include breast cancer (e.g., MCF-7), lung cancer (e.g., A549), or prostate cancer (e.g., PC-3) cell lines.[13]

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to treat the cells at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine a dose-dependent effect.

  • Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 2, 6, 12, 24 hours) to assess the time-course of the effect.

PART 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[14][15]

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification (BCA Assay):

    • Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit.[16][17][18][19]

    • Prepare a standard curve using bovine serum albumin (BSA).

    • Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer. This is crucial for comparing protein levels between samples.

PART 3: SDS-PAGE and Western Blotting
  • Sample Preparation for SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).

    • Run the gel at a constant voltage until the dye front reaches the bottom.[20][21]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[20][22] A wet transfer at 100V for 1-2 hours at 4°C is a common and efficient method.[10]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[23] For phospho-antibodies, BSA is generally preferred over milk to reduce background.[24]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the total or phosphorylated form of the target protein) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[23]

    • Washing: The following day, wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[10]

    • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Chemiluminescent Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[25][26][27][28][29]

    • Capture the chemiluminescent signal using a CCD camera-based digital imaging system or X-ray film.[28][29]

Data Presentation and Analysis

Summarize the quantitative data from the Western blots in a structured table. Densitometry analysis should be performed using appropriate software. The intensity of the phosphorylated protein band should be normalized to the corresponding total protein band for each sample. Subsequently, these ratios should be normalized to the vehicle-treated control to determine the fold change.

Table 1: Hypothetical Quantitative Data of Protein Phosphorylation Levels Following Treatment with this compound in MCF-7 cells for 24 hours.

Target ProteinTreatment Concentration (µM)Normalized Phospho/Total Ratio (Fold Change vs. Control)
p-AKT (S473) / Total AKT Vehicle (DMSO)1.00
0.10.85
10.42
100.15
1000.05
p-ERK1/2 (T202/Y204) / Total ERK1/2 Vehicle (DMSO)1.00
0.10.95
10.68
100.21
1000.08

Interpretation of Results

A dose-dependent decrease in the ratio of phosphorylated to total protein for key signaling molecules like AKT and ERK would strongly indicate that this compound inhibits the PI3K/AKT and/or MAPK/ERK pathways. The total protein levels should remain relatively unchanged, confirming that the observed decrease in phosphorylation is not due to a general decrease in protein expression.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of the mechanism of action of this compound. The detailed protocols for Western blot analysis of the PI3K/AKT/mTOR and MAPK/ERK pathways will enable researchers to generate reliable and reproducible data. The results from these experiments will provide crucial insights into the compound's therapeutic potential and guide further drug development efforts. Future studies could involve immunoprecipitation-kinase assays to determine if the compound directly inhibits the kinases in these pathways.

References

application of 1-(1H-Indazol-4-yl)ethanamine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1-(1H-Indazol-4-yl)ethanamine in Fragment-Based Drug Discovery

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more strategic approach. It begins by screening small, low-molecular-weight compounds, or "fragments," which typically have weak binding affinities (in the high micromolar to millimolar range) to a biological target.[3][4] The core principle of FBDD is that these small fragments, due to their simplicity, can explore chemical space more effectively and form higher-quality, more atom-efficient interactions with the target protein.[1][2] Once a binding fragment is identified and its binding mode is characterized, often through structural biology techniques like X-ray crystallography, it serves as a starting point for rational, structure-guided elaboration into a potent, drug-like lead molecule.[5] This methodology has proven highly successful, leading to several FDA-approved drugs and numerous clinical candidates, particularly for challenging targets once considered "undruggable".[1][4]

The indazole scaffold is a prominent example of a "privileged structure" in medicinal chemistry, frequently found in molecules with a wide array of biological activities, including roles as kinase inhibitors and anti-cancer agents.[6][7][8][9] Its versatile chemical nature and ability to form key interactions with biological targets make indazole-containing fragments, such as this compound, highly valuable starting points for FBDD campaigns. This guide provides detailed application notes and protocols for leveraging this specific fragment in a typical FBDD workflow.

Fragment Profile: this compound

A successful fragment must possess specific physicochemical properties that make it an ideal starting point for chemical elaboration. These properties are often summarized by the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, and fewer than three hydrogen bond donors and acceptors. This compound is an exemplary fragment that aligns well with these principles. The presence of a primary amine provides a crucial chemical handle, or "vector," for subsequent synthetic chemistry aimed at "growing" the fragment into a more potent lead compound.

PropertyValue (Calculated)Significance in FBDD
IUPAC Name 1-(1H-Indazol-4-yl)ethan-1-amine-
Molecular Formula C₉H₁₁N₃-
Molecular Weight 161.21 g/mol Low complexity increases the probability of finding a complementary fit on the protein surface.
Heavy Atom Count 12Adheres to the typical fragment size (12-14 heavy atoms), allowing for broad chemical space coverage.[3]
cLogP 1.35Ensures adequate aqueous solubility, which is critical for biophysical screening assays.
Topological Polar Surface Area (TPSA) 52.04 ŲContributes to good solubility and potential for membrane permeability in later-stage compounds.
Hydrogen Bond Donors 2Provides key interaction points for binding to the target protein.
Hydrogen Bond Acceptors 2Offers additional points for specific hydrogen bonding with the target.
Rotatable Bonds 1Low conformational flexibility increases the likelihood that the observed binding mode is the dominant one.

Note: Physicochemical properties are calculated using standard computational algorithms.

A Comprehensive FBDD Workflow Using this compound

The successful application of any fragment in FBDD relies on a robust, multi-stage workflow that integrates sensitive biophysical techniques with structural biology. This process ensures that initial hits are genuine binders and provides the structural information necessary for rational optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (Incl. This compound) B Primary Biophysical Screen (e.g., SPR, NMR, Thermal Shift) A->B High-throughput C Hit Identification B->C Data Analysis D Orthogonal Validation (e.g., NMR if primary was SPR) C->D Initial Hits E Affinity Determination (KD) (e.g., ITC, SPR) D->E Confirmation F Structural Biology (X-ray Crystallography / Cryo-EM) E->F Binding Mode G Structure-Based Design (Analysis of Binding Pose) F->G High-Resolution Structure H Fragment Elaboration (Growing, Linking, Merging) G->H Iterative Medicinal Chemistry I Lead Compound H->I Potency & Property Optimization

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

PART 1: Experimental Protocols - Screening and Validation

Protocol 1.1: Fragment Stock Preparation and Quality Control

Rationale: The integrity of screening data is wholly dependent on the quality of the fragment stocks. Purity, identity, and solubility must be confirmed to avoid false positives and ensure accurate concentration determination.

  • Solubilization:

    • Accurately weigh 1-2 mg of this compound powder.

    • Dissolve the fragment in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).

    • Use gentle vortexing or sonication to ensure complete dissolution.

  • Purity and Identity Confirmation:

    • LC-MS: Dilute a small aliquot of the DMSO stock and analyze via Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (161.21 g/mol ) and assess purity (ideally >95%).

    • ¹H NMR: Acquire a proton NMR spectrum of the fragment in DMSO-d₆ to confirm its chemical structure against a reference.

  • Aqueous Solubility Assessment (Kinetic Solubility):

    • Prepare a series of dilutions of the DMSO stock into the desired aqueous assay buffer (e.g., PBS, HEPES).

    • Incubate for 1-2 hours at room temperature.

    • Measure nephelometry or turbidity to determine the concentration at which the fragment begins to precipitate. This is crucial for defining the top screening concentration and avoiding aggregation-based artifacts.

Protocol 1.2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[10][11] It measures changes in refractive index caused by the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor chip, allowing for real-time detection of binding events.

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a standard mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a plate containing this compound and other fragments from the library, typically at a concentration of 100-500 µM in the running buffer. Include buffer-only (blank) and DMSO controls.

    • Inject the fragments over the target and reference channels.

    • Monitor the binding response (measured in Response Units, RU). A positive "hit" is identified by a specific binding signal on the target channel that is significantly above the background noise and the signal on the reference channel.

  • Data Analysis:

    • Subtract the reference channel and buffer-only injection signals from the target channel signal.

    • Hits are typically identified as fragments that produce a response significantly above the mean of the plate population (e.g., >3 standard deviations).

Protocol 1.3: Hit Validation via Ligand-Observed NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful technique for validating fragment hits because it directly observes the interaction between the fragment and the target in solution, making it less prone to certain artifacts that can affect surface-based methods like SPR.[10][12] Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.

  • Sample Preparation:

    • Prepare two NMR tubes with identical concentrations of this compound (typically 100-200 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

    • To one tube, add the target protein to a final concentration of 5-10 µM. The other tube serves as a reference.

  • STD NMR Experiment:

    • The experiment involves selectively saturating a region of the protein's proton spectrum where no fragment signals are present.

    • If the fragment binds to the protein, this saturation will be transferred from the protein to the bound fragment via spin diffusion.

    • When the fragment dissociates, it carries this "memory" of saturation with it.

    • A "difference" spectrum is created by subtracting a spectrum with off-resonance irradiation (where the protein is not saturated) from the spectrum with on-resonance irradiation (where it is).

  • Data Interpretation:

    • Only protons of a fragment that are in close proximity to the protein surface upon binding will appear as signals in the STD spectrum.

    • The presence of signals in the STD spectrum is direct evidence of binding. The relative intensities of the signals can also provide information about which part of the fragment is most closely interacting with the protein (the binding epitope).

PART 2: Experimental Protocols - Hit Characterization

Protocol 2.1: Affinity Measurement by Isothermal Titration Calorimetry (ITC)

Rationale: ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[13]

  • Sample Preparation:

    • Prepare the target protein (typically 10-50 µM) in the sample cell and the fragment (10-20x the protein concentration) in the injection syringe, both in identical, thoroughly degassed buffer. Precise concentration determination is critical.

  • ITC Experiment:

    • A series of small, precisely measured injections of the fragment solution are made into the protein solution at a constant temperature.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to yield the heat change.

  • Data Analysis:

    • The resulting data (heat per injection vs. molar ratio of ligand to protein) are fitted to a binding isotherm model.

    • This fit directly yields the K D , providing a quantitative measure of the fragment's binding affinity. For fragments, K D values are typically in the 10 µM to 10 mM range.

Protocol 2.2: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate goal of the hit characterization phase.[12] This structural information is invaluable for understanding the specific interactions driving binding and provides a definitive roadmap for structure-based drug design.

  • Co-crystallization or Soaking:

    • Co-crystallization: The purified protein is mixed with a molar excess of this compound before setting up crystallization trials.

    • Soaking: Pre-grown crystals of the target protein (apo-crystals) are transferred to a solution containing a high concentration of the fragment for a defined period (minutes to hours).

  • Crystallization Screening:

    • Use robotic screening of hundreds of different crystallization conditions (precipitants, buffers, salts, additives) to identify conditions that yield diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement (if a structure of the target is already known).

    • Carefully examine the resulting electron density map to unambiguously confirm the presence and orientation of the bound fragment in the protein's active site or binding pocket.

PART 3: From Fragment Hit to Potent Lead

The high-resolution structural data obtained from crystallography is the catalyst for the hit-to-lead phase. By visualizing how this compound binds, medicinal chemists can design modifications to improve potency and selectivity. The primary amine of the ethanamine group serves as an ideal synthetic handle for these modifications.

Fragment Elaboration Strategies

The goal is to use the initial fragment as an anchor and build upon it to engage with nearby amino acid residues in the binding pocket, thereby increasing binding affinity.

  • Fragment Growing: This involves adding new chemical functionality to an existing vector on the fragment. For this compound, the amine group is a perfect point for "growing." For example, if the crystal structure shows a nearby hydrophobic pocket, chemists can synthesize analogs where the amine is acylated with various groups to fill that pocket.

  • Fragment Linking: If a separate screening campaign identifies another fragment that binds in an adjacent pocket, a linker can be designed to connect the two fragments, creating a single, high-affinity molecule.

  • Fragment Merging: If two different fragments are found to bind in an overlapping fashion, their key structural features can be combined into a novel, single chemical entity that incorporates the optimal interactions of both.

Elaboration_Strategies cluster_0 cluster_1 cluster_2 A This compound Binds in Pocket A B Fragment Growing Add group to fill adjacent Pocket B A:f1->B:f0 Exploit nearby interactions C Fragment Linking Connect to Fragment 2 in Pocket C A:f1->C:f0 Bridge to second binder D High-Affinity Lead Compound B->D C->D

References

Application Notes and Protocols for the Development of a Chemical Probe Based on the 1-(1H-Indazol-4-yl)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Chemical Biology

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[2][3][4] The structural rigidity and the presence of hydrogen bond donors and acceptors make the indazole core an excellent starting point for the design of potent and selective ligands for various biological targets.[2] This guide focuses on the development of a chemical probe derived from the 1-(1H-Indazol-4-yl)ethanamine scaffold, a versatile building block for creating targeted chemical tools.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of its biological function in complex systems like cells and organisms.[5] The development of high-quality chemical probes is crucial for target validation in drug discovery and for unraveling complex biological pathways.[5][6][7] This document outlines the synthesis, characterization, and application of a novel chemical probe, designated "STKX-Probe-1," based on the this compound scaffold, for the selective inhibition of the hypothetical Serine/Threonine Kinase X (STKX), a kinase implicated in proliferative diseases.

Synthesis of STKX-Probe-1

The synthesis of STKX-Probe-1 is a multi-step process that begins with the construction of the core this compound scaffold, followed by functionalization to enhance potency and selectivity for STKX. The synthetic route is designed for accessibility and scalability in a standard medicinal chemistry laboratory.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted indazoles.[8][9]

Step 1: Synthesis of 4-Nitro-1H-indazole

  • To a solution of 3-methyl-2-nitroaniline (1 equivalent) in acetic acid, add sodium nitrite (1.1 equivalents) portion-wise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-nitro-1H-indazole.

Step 2: Reduction of the Nitro Group to 1H-Indazol-4-amine

  • Suspend 4-nitro-1H-indazole (1 equivalent) in ethanol.

  • Add palladium on carbon (10% w/w) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain 1H-indazol-4-amine.

Step 3: Synthesis of 1-(1H-Indazol-4-yl)ethanone

  • To a solution of 1H-indazol-4-amine (1 equivalent) in a suitable solvent (e.g., THF), add a Grignard reagent such as acetylmagnesium bromide (1.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(1H-indazol-4-yl)ethanone.

Step 4: Reductive Amination to this compound

  • Dissolve 1-(1H-indazol-4-yl)ethanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by an appropriate method (e.g., crystallization or chromatography) to obtain this compound.[10]

Experimental Protocol: Synthesis of STKX-Probe-1

This step involves the coupling of a selectivity-enhancing moiety (e.g., a substituted benzoyl chloride) to the primary amine of the scaffold.

  • Dissolve this compound (1 equivalent) and a base such as triethylamine (1.5 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add the desired acyl chloride (e.g., 3-chloro-4-fluorobenzoyl chloride) (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound, STKX-Probe-1, by column chromatography.

Data Presentation: Physicochemical and Pharmacological Properties of STKX-Probe-1

PropertyValueMethod of Determination
Molecular Formula C₁₆H₁₃ClFN₃OHigh-Resolution Mass Spectrometry
Molecular Weight 317.75 g/mol Calculated
Purity >98%HPLC
Solubility >50 µM in DMSONephelometry
STKX IC₅₀ 50 nMIn vitro Kinase Assay
Selectivity >100-fold vs. related kinasesKinomeScan
Cellular Target Engagement (EC₅₀) 500 nMCETSA

Application Protocols

Protocol 1: In Vitro Kinase Assay for Potency Determination

This protocol is designed to measure the inhibitory activity of STKX-Probe-1 against the purified STKX enzyme.

  • Prepare a serial dilution of STKX-Probe-1 in DMSO.

  • In a 384-well plate, add the kinase buffer, purified STKX enzyme, and the peptide substrate.

  • Add the diluted STKX-Probe-1 to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that STKX-Probe-1 binds to its intended target, STKX, within a cellular environment.[11]

  • Culture cells expressing STKX to 80-90% confluency.

  • Treat the cells with varying concentrations of STKX-Probe-1 or vehicle (DMSO) for 1 hour.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70 °C) for 3 minutes.

  • Cool the samples and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble STKX in the supernatant by Western blotting.

  • The binding of STKX-Probe-1 will stabilize the protein, leading to a higher melting temperature.

Protocol 3: Western Blotting for Downstream Pathway Analysis

This protocol measures the effect of STKX-Probe-1 on the phosphorylation of a known downstream substrate of STKX.

  • Treat cells with STKX-Probe-1 at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the STKX substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal to a loading control (e.g., β-actin).

Visualizations

G cluster_synthesis Synthesis Pathway 3-methyl-2-nitroaniline 3-methyl-2-nitroaniline 4-nitro-1H-indazole 4-nitro-1H-indazole 3-methyl-2-nitroaniline->4-nitro-1H-indazole NaNO2, AcOH 1H-indazol-4-amine 1H-indazol-4-amine 4-nitro-1H-indazole->1H-indazol-4-amine H2, Pd/C 1-(1H-Indazol-4-yl)ethanone 1-(1H-Indazol-4-yl)ethanone 1H-indazol-4-amine->1-(1H-Indazol-4-yl)ethanone AcMgBr This compound This compound 1-(1H-Indazol-4-yl)ethanone->this compound NH4OAc, NaBH3CN STKX-Probe-1 STKX-Probe-1 This compound->STKX-Probe-1 Acyl Chloride, Et3N

Caption: Synthesis pathway for STKX-Probe-1.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor STKX STKX Receptor->STKX Substrate Substrate STKX->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Proliferation Proliferation Phospho-Substrate->Proliferation STKX-Probe-1 STKX-Probe-1 STKX-Probe-1->STKX Inhibition

Caption: Hypothetical STKX signaling pathway.

G Start Start Synthesize_Probe Synthesize & Purify STKX-Probe-1 Start->Synthesize_Probe In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Synthesize_Probe->In_Vitro_Assay Cellular_Assay Cellular Target Engagement (CETSA) In_Vitro_Assay->Cellular_Assay Downstream_Analysis Western Blot for Downstream Effects Cellular_Assay->Downstream_Analysis Phenotypic_Screen Phenotypic Assay (e.g., Proliferation) Downstream_Analysis->Phenotypic_Screen End End Phenotypic_Screen->End

Caption: Experimental workflow for probe validation.

References

Application Notes & Protocols for In Vivo Xenograft Model Studies with 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

The tumor microenvironment (TME) is a complex ecosystem where cancer cells manipulate various physiological pathways to evade immune surveillance.[1][2] A critical mechanism of this immune evasion is the metabolic reprogramming of tryptophan (Trp) through the kynurenine (Kyn) pathway.[1][3] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal, rate-limiting enzyme in this process, catabolizing the essential amino acid L-tryptophan into kynurenine.[1][3][4]

Elevated IDO1 expression is observed in a wide array of human tumors and is often correlated with poor patient prognosis.[3][5] The enzymatic activity of IDO1 fosters an immunosuppressive TME through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan induces T-cell anergy and apoptosis, effectively shutting down the effector T-cell response against the tumor.[1][2]

  • Kynurenine Accumulation: The accumulation of kynurenine and its metabolites activates the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of regulatory T cells (Tregs) and suppressing the function of natural killer (NK) cells and dendritic cells (DCs).[1][5][6]

Given its central role in orchestrating tumor immune escape, IDO1 has emerged as a highly attractive target for cancer immunotherapy.[1][4] Small molecule inhibitors targeting IDO1 aim to reverse this immunosuppressive state, thereby restoring the immune system's ability to recognize and eliminate cancer cells. 1-(1H-Indazol-4-yl)ethanamine is a novel investigational compound with a structural motif common to potent kinase and metabolic enzyme inhibitors. This guide provides a comprehensive framework for evaluating its anti-tumor efficacy in vivo using xenograft models, based on the hypothesis that it functions as an IDO1 pathway inhibitor.

Signaling Pathway and Therapeutic Intervention Point

The diagram below illustrates the IDO1-mediated immunosuppressive pathway and the intended point of intervention for this compound.

IDO1_Pathway cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan (Essential Amino Acid) IDO1 IDO1 Enzyme (Upregulated in Tumor/APCs) Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine (Kyn) IDO1->Kynurenine Produces EffectorT Effector T-Cells IDO1->EffectorT Depletes Trp for (Causes T-Cell Anergy) AHR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AHR Activates Treg Regulatory T-Cells (Tregs) AHR->Treg Promotes Differentiation Suppression Immune Suppression EffectorT->Suppression Function inhibited Treg->Suppression Inhibitor This compound Inhibitor->IDO1 Inhibits Xenograft_Workflow cluster_Prep Phase 1: Preparation cluster_Execution Phase 2: Study Execution cluster_Analysis Phase 3: Endpoint Analysis A1 Select & Culture IDO1-Expressing Cell Line (e.g., CT26, B16-F10) B1 Tumor Implantation (Subcutaneous, 5x10^6 cells/mouse) A1->B1 A2 Animal Acclimatization (e.g., BALB/c nude mice, 5-7 days) A2->B1 A3 Prepare Compound Formulation (Vehicle Control & Dosing Groups) B4 Treatment Initiation (Vehicle, Compound Doses) A3->B4 B2 Tumor Growth Monitoring (Calipers, 2-3x weekly) B1->B2 B3 Randomization (Tumor Volume ~100-150 mm³) B2->B3 B3->B4 B5 Daily Monitoring (Body Weight, Clinical Signs) B4->B5 C1 Study Termination (Tumor Volume >1500 mm³ or Endpoint) B5->C1 C2 Tumor Excision & Measurement (Weight & Volume) C1->C2 C3 Tissue Processing (FFPE, Flash-Freeze) C2->C3 C4 Pharmacodynamic Analysis (IHC, Western Blot) C3->C4 C5 Data Analysis & Reporting C4->C5

References

Troubleshooting & Optimization

improving the solubility of 1-(1H-Indazol-4-yl)ethanamine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: 1-(1H-Indazol-4-yl)ethanamine and Structurally Related Weakly Basic Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound and other weakly basic compounds in aqueous media for in vitro assays. Poor solubility can lead to underestimated potency, high variability, and unreliable assay results. This resource provides a structured approach to systematically identify and overcome these issues, ensuring the integrity and accuracy of your experimental data.

Understanding the Challenge: Compound Profile

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₉H₁₁N₃-
Molecular Weight 161.20 g/mol -
Structure Indazole ring with an ethanamine substituentThe ethanamine group is a primary amine, making the compound a weak base.
cLogP 1.5826[1]Indicates moderate lipophilicity; may contribute to poor aqueous solubility.
Topological Polar Surface Area (TPSA) 54.7 Ų[1]Suggests reasonable membrane permeability but doesn't guarantee aqueous solubility.
pKa (Predicted) ~9-10 (for the ethanamine group)The primary amine is readily protonated at acidic to neutral pH, which can significantly enhance solubility. The indazole ring itself is amphoteric, with pKa values of approximately 1.04 and 13.86 for the parent molecule[2].

The presence of the basic ethanamine group is the key to unlocking solubility. At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. This principle is the foundation of our primary troubleshooting strategy.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer (e.g., PBS pH 7.4). Why is this happening?

A1: This is a classic case of a compound "crashing out" of solution. Your compound is likely highly soluble in the organic solvent (DMSO) but has low thermodynamic solubility in the aqueous buffer at pH 7.4. When the DMSO stock is diluted into the buffer, the concentration of the compound exceeds its solubility limit in the final aqueous environment, leading to precipitation.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A2:

  • Kinetic solubility is measured by rapidly adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it starts to precipitate. This method is fast and common in high-throughput screening.[3][4] However, it can often overestimate the true solubility because it can form supersaturated solutions that may precipitate over time.[5]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[3][6]

For most in vitro assays, especially those with incubation times longer than a few hours, thermodynamic solubility is the more relevant parameter . Relying on kinetic solubility alone can lead to compound precipitation during the assay, affecting the results.[7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[6] Concentrations above 1-2% can cause cytotoxicity or other off-target effects.[8][9] It is always best practice to run a vehicle control with the same final DMSO concentration as your test samples to assess its effect on your specific assay.

Q4: Can I just sonicate the buffer after adding my compound to get it to dissolve?

A4: Sonication can help break up aggregates and speed up the dissolution of a compound, which can be useful for preparing stock solutions. However, if the compound's concentration is above its thermodynamic solubility limit in the final buffer, it will likely precipitate again over time, even after sonication. It is not a substitute for a robust solubilization strategy.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are observing precipitation, follow this tiered troubleshooting workflow. Start with the simplest and most common method (pH adjustment) before moving to more complex formulations.

graph TD; A[Start: Compound Precipitates in Assay Buffer] --> B{Is the compound weakly basic?}; B -->|Yes| C[Strategy 1: pH Adjustment]; B -->|No / pH adjustment not feasible| D{Need higher concentration or pH adjustment failed?}; C --> E{Solubility Achieved?}; E -->|Yes| F[Proceed with Assay]; E -->|No| D; D -->|Yes| G[Strategy 2: Co-solvents]; G --> H{Solubility Achieved & Tolerated by Assay?}; H -->|Yes| F; H -->|No| I[Strategy 3: Cyclodextrins]; I --> J{Solubility Achieved & Tolerated by Assay?}; J -->|Yes| F; J -->|No| K[Consider Compound Analogs or Formulation Development];
Solubility Troubleshooting Workflow.
Strategy 1: pH Adjustment

Causality: For a weakly basic compound like this compound, solubility is highly pH-dependent.[10][11] The Henderson-Hasselbalch equation dictates that as the pH of the solution decreases below the pKa of the amine, the equilibrium shifts towards the protonated (charged) form of the molecule. This charged species is significantly more soluble in aqueous media.[4][12][13]

Protocol: Determining and Optimizing pH for Solubilization

  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare a Range of Buffers: Prepare a series of biologically compatible buffers with different pH values. A good starting range would be from pH 5.0 to pH 7.5 in 0.5 pH unit increments (e.g., MES buffer for pH 5.0-6.5, HEPES or PBS for pH 6.5-7.5).

  • Test Solubility:

    • Add a small aliquot of your DMSO stock solution to each buffer to achieve your desired final assay concentration. Ensure the final DMSO concentration is kept constant and low (e.g., ≤0.5%).

    • Vortex briefly.

    • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time (e.g., 2, 6, 24 hours) at the relevant temperature.

  • Select Optimal pH: Choose the lowest pH that maintains your compound in solution for the entire duration of your assay without adversely affecting your biological system (e.g., cell viability, enzyme activity). For many cell lines, a pH down to 6.8-7.0 is well-tolerated.

Self-Validation:

  • Vehicle Control: Always run a parallel experiment with just the buffer at the selected pH (and the same final DMSO concentration) to ensure the buffer itself does not interfere with your assay.

  • pH Check: After adding your compound, re-check the pH of the final solution to ensure the compound itself did not significantly alter it.

Strategy 2: Utilizing Co-solvents

Causality: If pH adjustment is not sufficient or not compatible with your assay, the use of a small percentage of a water-miscible organic co-solvent can increase solubility.[14] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic compound, thereby improving its solubility.[5]

Commonly Used Co-solvents for In Vitro Assays:

Co-solventTypical Starting Concentration (v/v)Notes
DMSO 0.1% - 1%Most common, but can have biological effects. Keep concentration as low as possible.[8][9]
Ethanol 0.5% - 2%Can be more cytotoxic than DMSO for some cell lines.[6]
Polyethylene Glycol 400 (PEG 400) 1% - 5%Generally well-tolerated but increases viscosity.
Propylene Glycol 1% - 5%Similar to PEG 400, considered safe for many applications.

Protocol: Co-solvent Screening

  • Prepare Intermediate Stocks: Prepare your this compound stock in 100% of the co-solvent you wish to test (e.g., 100% Ethanol).

  • Serial Dilution: Add the co-solvent stock to your optimal assay buffer (as determined in Strategy 1, or standard pH 7.4 buffer) to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%).

  • Assess Solubility and Assay Compatibility:

    • Visually inspect for compound precipitation as described previously.

    • Crucially, run a vehicle control for each co-solvent concentration to determine its impact on your assay's performance and/or cell viability.

  • Select Optimal Condition: Choose the lowest concentration of the co-solvent that provides the required solubility with the least impact on your assay.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[17][19]

graph G { layout=neato; node [shape=circle, style=filled, margin=0.1]; edge [len=1.5];

}

Mechanism of Cyclodextrin Solubilization.

Protocol: Phase Solubility Analysis with HP-β-CD

This protocol helps determine the stoichiometry and stability constant of the complex, guiding the optimal concentration of HP-β-CD to use.

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired assay buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Create Saturated Solutions: Add an excess amount of solid this compound to each HP-β-CD solution in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify:

    • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analyze the Data:

    • Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis).

    • A linear plot (AL-type diagram) suggests the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant.[20]

  • Application in Assay: Based on the phase solubility diagram, determine the concentration of HP-β-CD required to dissolve your target concentration of the compound and use this in your assay. Always include a vehicle control with the same concentration of HP-β-CD.

References

Technical Support Center: Mitigating Non-Specific Binding of 1-(1H-Indazol-4-yl)ethanamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and practical guidance on a common challenge encountered in cellular assays: the non-specific binding of small molecules, specifically focusing on 1-(1H-Indazol-4-yl)ethanamine. Our goal is to equip you with the knowledge and tools to ensure the accuracy and reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding non-specific binding of this compound.

Q1: What is this compound and why is it used in my assays?

This compound is a heterocyclic compound featuring an indazole core linked to an ethanamine group.[][2] Its structural motif is of significant interest in medicinal chemistry and drug discovery. Indazole-containing compounds are explored for a wide range of biological activities, including as kinase inhibitors for cancer therapy, antihypertensive agents, and anti-inflammatory molecules.[2][3][4] The ethanamine side chain provides a point for interaction with biological targets and can be modified to optimize pharmacological properties.[2] If you are using this compound, it is likely as a potential inhibitor or modulator of a specific cellular target.

Q2: What is non-specific binding and why is it a problem?

Non-specific binding (NSB) refers to the interaction of your compound of interest, in this case, this compound, with unintended targets within your assay system.[5] These targets can include assay plates, cellular proteins other than your intended target, and lipids.[6] This phenomenon can lead to a variety of issues, including:

  • Reduced Potency and Efficacy: A significant portion of your compound may be sequestered by non-specific interactions, reducing the free concentration available to bind to the intended target.[7]

  • Poor Reproducibility: The extent of NSB can vary between experiments, leading to inconsistent results.

Q3: What properties of this compound might contribute to non-specific binding?

The potential for non-specific binding is influenced by the physicochemical properties of the compound. For this compound, these may include:

  • Hydrophobicity (LogP): The LogP value of 1.58 indicates a degree of lipophilicity.[8] Lipophilic compounds have a tendency to partition into lipid membranes and bind to hydrophobic pockets on proteins, contributing to NSB.[6][9]

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors (amine and indazole N-H) and acceptors (indazole nitrogens) allows for electrostatic interactions with various biological molecules.[8]

  • Aromatic System: The indazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Q4: How can I determine if I have a non-specific binding issue with my compound?

Several experimental observations can indicate a problem with non-specific binding:

  • High background signal in control wells: In assays where a signal is generated, wells without the target but with the compound show a high signal.

  • Lack of a clear dose-response curve: The dose-response curve may be shallow or not reach a plateau.

  • Discrepancy between biochemical and cellular assay results: The compound may appear potent in a purified protein (biochemical) assay but lose activity in a cellular context where more non-specific targets are present.

A key experiment to quantify NSB is a saturation binding assay , which is detailed in the troubleshooting section.

II. Troubleshooting Guide: A Deeper Dive

This section provides a structured, question-and-answer approach to systematically troubleshoot and mitigate non-specific binding of this compound.

Issue 1: My dose-response curve is shifted to the right in cellular assays compared to biochemical assays.

Underlying Cause: This is a classic indicator that a portion of your compound is not reaching its intended target in the cellular environment. Non-specific binding to cellular components or assay plastics reduces the effective concentration of the compound available to interact with the target protein.[7]

Troubleshooting Steps:
  • Optimize Assay Buffer Composition:

    • Inclusion of Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to block hydrophobic surfaces on the assay plate and reduce the binding of your compound to these surfaces.[10] Start with a concentration range of 0.01% to 0.1% (v/v).

    • Addition of Blocking Proteins: Including a carrier protein like Bovine Serum Albumin (BSA) or casein in your assay buffer can act as a "sink" for non-specific binding, effectively increasing the free concentration of your compound.[10] A typical starting concentration for BSA is 0.1% to 1% (w/v). Casein has also been shown to be a very effective blocking agent.[10]

  • Modify Assay Plates:

    • Low-Binding Plates: Consider using commercially available low-binding microplates. These plates are treated with a hydrophilic and non-ionic coating to minimize hydrophobic and ionic interactions.

    • Pre-treatment of Plates: Before adding your cells or reagents, pre-incubate the wells with a blocking solution (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Aspirate the solution before proceeding with your assay.

  • Perform a Saturation Binding Assay to Quantify NSB:

    • This experiment will help you determine the fraction of your compound that is binding non-specifically. A detailed protocol is provided in the Experimental Protocols section.

Issue 2: I'm observing high signal in my negative control wells (no target).

Underlying Cause: This suggests that your compound is interacting with components of the assay system other than your intended target, or with the detection reagents themselves, to produce a signal.

Troubleshooting Steps:
  • Counter-Screening:

    • Perform your assay using a cell line that does not express your target protein. A high signal in this "target-null" cell line is a strong indication of off-target effects.

    • If a target-null line is unavailable, consider using a known inhibitor of your target to see if it can compete away the signal from this compound. If the signal remains high, it is likely due to non-specific interactions.

  • Investigate Interactions with Detection Reagents:

    • Run the assay in the absence of cells, but with all other assay components, including your compound and the detection reagents. This will determine if your compound is directly interfering with the detection system (e.g., luciferase, fluorescence).

Issue 3: My results are not reproducible between experiments.

Underlying Cause: Variability in non-specific binding can be a major contributor to poor reproducibility. This can be influenced by minor variations in experimental conditions.

Troubleshooting Steps:
  • Standardize Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent across all experiments. Binding kinetics, including non-specific interactions, are sensitive to these parameters.

  • Control for Cell Density: The number of cells per well can influence the total amount of non-specific binding sites. Ensure that you are seeding the same number of cells in each experiment.

  • Re-evaluate Compound Dilution Series: If your compound is "sticky," it may adhere to plastic tips and tubes during serial dilutions, leading to inaccuracies in the final concentrations. Consider using low-retention tips and siliconized tubes.

Data Summary Table: Recommended Starting Concentrations for NSB Reduction
ReagentStarting ConcentrationRationale
Tween-200.01% - 0.1% (v/v)Non-ionic detergent to block hydrophobic surfaces.
Triton X-1000.01% - 0.1% (v/v)Non-ionic detergent, can be more effective than Tween-20 in some systems.
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Carrier protein to sequester non-specifically binding compounds.
Casein0.1% - 1% (w/v)Highly effective blocking protein.[10]

III. Visualizing the Problem and Solutions

Diagram: The Challenge of Non-Specific Binding

G cluster_0 Cellular Environment Compound This compound Target Intended Target Protein Compound->Target Specific Binding (Desired Interaction) NSB_Protein Off-Target Protein Compound->NSB_Protein Non-Specific Binding NSB_Lipid Lipid Membrane Compound->NSB_Lipid Non-Specific Binding NSB_Plastic Assay Plate Surface Compound->NSB_Plastic Non-Specific Binding G Start High NSB Observed Step1 Optimize Assay Buffer (Add BSA, Tween-20) Start->Step1 Step2 Use Low-Binding Plates Step1->Step2 Step3 Perform Saturation Binding Assay Step2->Step3 Step4 Counter-Screen (Target-Null Cells) Step3->Step4 Result Reduced NSB, Reliable Data Step4->Result

References

optimizing reaction conditions for the synthesis of the indazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Indazoles are a cornerstone of many pharmaceutical agents, and their synthesis, while well-established, is fraught with challenges related to yield, purity, and especially regioselectivity.[1]

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues encountered in the lab.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges in indazole synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is not working, or the yield is disappointingly low. What are the first general parameters I should verify?

A1: Before delving into complex mechanistic issues, it's crucial to confirm the integrity of your foundational setup. Start with these checkpoints:

  • Reagent Quality: Hydrazine and its derivatives are susceptible to degradation. Use freshly opened bottles or purify stored reagents. The purity of your starting materials (e.g., substituted o-toluidine, 2-halobenzaldehydes) is paramount.

  • Atmospheric Control: Many modern indazole syntheses employ palladium or copper catalysts that are sensitive to oxygen.[2] Ensure your reaction is conducted under a genuinely inert atmosphere (Nitrogen or Argon). This involves not just a balloon but proper degassing of solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas).

  • Solvent Purity: Use anhydrous solvents, especially for metal-catalyzed reactions or when using strong bases like sodium hydride. Trace water can quench bases, deactivate catalysts, and promote unwanted side reactions. Aprotic solvents like DMSO and DMF have been shown to provide higher yields in some classical methods compared to acidic media.[2]

  • Temperature Control: Many cyclization reactions require precise thermal management. Overheating can lead to decomposition and byproduct formation, while insufficient heat will stall the reaction. Verify your heating mantle or oil bath temperature with an external thermometer.

Q2: I'm attempting a classical synthesis from an o-halobenzaldehyde and hydrazine, but the yield is poor. How can I optimize this?

A2: This is a very common and robust method, but its efficiency hinges on the interplay between the base, solvent, and temperature.

  • Choice of Base: The base facilitates the final intramolecular nucleophilic aromatic substitution (SNAr) step. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective due to its greater solubility in organic solvents, which increases the effective concentration of the anionic nucleophile.

  • Solvent Effects: High-boiling polar aprotic solvents like DMF, DMSO, or DMA are generally preferred. They effectively solvate the cation of the base (e.g., K⁺, Cs⁺) and accelerate the SNAr cyclization.

  • Side Reactions: A primary competing reaction is the formation of the simple hydrazone without subsequent cyclization. Driving the reaction to completion often requires elevated temperatures (e.g., >100 °C).[3] However, excessive heat can lead to dimer formation or other decomposition pathways.[2] Monitor the reaction by TLC or LC-MS to find the optimal balance.

Q3: My palladium-catalyzed intramolecular C-N coupling (Ullmann-type) reaction is failing. What is the likely cause?

A3: This powerful reaction is highly sensitive to the specific components of the catalytic system.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective.[2] If one ligand fails, screen others (e.g., Xantphos, t-Bu₃PHBF₄).

  • Catalyst Oxidation State: Ensure you are using the correct palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and that the active Pd(0) species can be generated and maintained. Contaminants can oxidize the catalyst, rendering it inactive.

  • Base Compatibility: The base must be strong enough to deprotonate the hydrazine nitrogen but not so harsh that it degrades the substrate or ligand. Cs₂CO₃ is often a good choice.

Below is a troubleshooting workflow for diagnosing low-yield reactions.

LowYieldTroubleshooting Start Low / No Yield Check_Basics Verify Basics: - Reagent Purity - Inert Atmosphere - Anhydrous Solvent - Temp. Control Start->Check_Basics Problem_Identified Problem Found? Check_Basics->Problem_Identified Fix_Basics Rectify Foundational Issue (e.g., Purify Reagents, Degas Solvent) Problem_Identified->Fix_Basics Yes Reaction_Type Select Reaction Type Problem_Identified->Reaction_Type No End Improved Yield Fix_Basics->End Classical Classical Cyclization (e.g., from o-haloaldehyde) Reaction_Type->Classical Classical Metal_Catalyzed Metal-Catalyzed (e.g., Pd, Cu) Reaction_Type->Metal_Catalyzed Metal Optimize_Classical Optimize Classical: - Stronger Base (Cs₂CO₃) - Polar Aprotic Solvent (DMF, DMSO) - Adjust Temperature Classical->Optimize_Classical Optimize_Metal Optimize Metal-Catalyzed: - Screen Ligands (dppf, Xantphos) - Check Catalyst Source/Loading - Exclude O₂ Rigorously Metal_Catalyzed->Optimize_Metal Optimize_Classical->End Optimize_Metal->End

Caption: Troubleshooting workflow for low-yield indazole synthesis.

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)

This is arguably the most pervasive challenge in the functionalization of pre-formed indazole rings. The indazole anion is an ambident nucleophile, and alkylation or acylation often yields a mixture of N1 and N2 isomers that can be difficult to separate.[4][5]

Q1: I'm getting a mixture of N1 and N2 alkylated products. What are the key factors that control this regioselectivity?

A1: The N1/N2 product ratio is a delicate balance of steric, electronic, and conditional factors. Understanding these allows you to steer the reaction toward your desired isomer.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form.[1][6] Consequently, N1-substituted products are often the thermodynamic products, while N2-isomers can be favored under kinetic control.[5][7]

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically hinder the N2 position, thus favoring substitution at N1.[5]

  • Electronic Effects: The electronic nature of substituents on the benzene ring has a profound directing effect. Strong electron-withdrawing groups (EWGs), particularly at the C7 position, significantly increase the acidity of the N1-proton and direct alkylation to the N2 position.[5]

  • Reaction Conditions (Base/Solvent): This is your most powerful tool for control. The nature of the indazole salt (e.g., tight ion pair vs. free anion) dramatically influences the site of attack.

    • Favoring N1: Using sodium hydride (NaH) in a less-polar, coordinating solvent like THF often favors N1 alkylation. The proposed mechanism involves a tight sodium-indazole ion pair that sterically blocks the N2 position.[5][8]

    • Favoring N2: Conditions that promote a "freer" anion, such as using potassium carbonate in a polar solvent like DMF, can lead to mixtures or favor the kinetically preferred N2 product. Alternatively, acidic conditions (e.g., using alkyl trichloroacetimidates with a catalytic amount of TfOH) can selectively protonate N1, leaving N2 as the only nucleophilic site.[5][9]

RegioselectivityFactors cluster_N1 Factors Favoring N1-Alkylation (Thermodynamic) cluster_N2 Factors Favoring N2-Alkylation (Kinetic) Indazole Indazole Alkylation N1_Product N1-Isomer Indazole->N1_Product Steric Control Thermodynamic Pathway N2_Product N2-Isomer Indazole->N2_Product Electronic Control Kinetic Pathway Sterics Bulky C3-Substituent Sterics->N1_Product Conditions_N1 Base/Solvent: NaH in THF (Tight Ion Pair) Conditions_N1->N1_Product Electronics Electron-Withdrawing Group (e.g., C7-NO₂) Electronics->N2_Product Conditions_N2 Conditions: - K₂CO₃ in DMF (Free Anion) - Acidic Catalysis (TfOH) Conditions_N2->N2_Product

Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Issue 3: Purification and Side Reactions

Q1: My N1 and N2 isomers are co-eluting or very difficult to separate by column chromatography. What are my options?

A1: This is a common frustration. If standard silica gel chromatography fails, consider these strategies:

  • Recrystallization: This is often the most effective and scalable method for separating indazole isomers. A mixed solvent system is typically required. A patent literature procedure describes successfully separating isomers using mixtures of acetone/water or ethanol/water.[10] The process involves dissolving the mixture in a minimal amount of the hot solvent system and allowing it to cool slowly, which often leads to the preferential crystallization of one isomer.

  • Alternative Chromatography: If recrystallization is not viable, explore different stationary or mobile phases. Reverse-phase (C18) chromatography can sometimes provide different selectivity compared to normal-phase silica. Adding a small amount of a modifier like triethylamine to your eluent can also alter the retention behavior if your compounds are basic.

Q2: I'm seeing unexpected byproducts in my Davis-Beirut reaction. What could they be?

A2: The Davis-Beirut reaction proceeds via a highly reactive o-nitroso imine intermediate.[11][12] While powerful, this intermediate can be trapped by other nucleophiles or participate in side reactions.

  • Solvent Interference: The reaction is often run in an alcohol solvent, which can be incorporated into the final product. Using anilines as the amine component can be inefficient because water can compete with the desired N-N bond formation, leading to cleavage of the imine intermediate.[13]

  • N-Oxide Formation: A common intermediate in both Davis-Beirut and Cadogan reactions is the 2H-indazole N-oxide.[11] Incomplete reduction or alternative reaction pathways can lead to the accumulation of this N-oxide as a byproduct.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable strategies for constructing the indazole ring itself?

A1: There are numerous named reactions for indazole synthesis. The best choice depends on the desired substitution pattern and available starting materials. Key strategies include:

  • Cyclization by C-N Bond Formation: This is a very common approach, often starting from o-halobenzaldehydes or o-haloacetophenones and reacting them with hydrazine.[3]

  • Cyclization by N-N Bond Formation: These modern methods construct the N-N bond in the final step. Examples include:

    • Davis-Beirut Reaction: Cyclization of o-nitrobenzylamines.[11][12] It is appealing for its use of inexpensive starting materials and avoidance of toxic metals.[12]

    • Cadogan Reductive Cyclization: Reductive cyclization of o-nitrobenzaldehydes with primary amines.[14]

    • Oxidative Cyclization: PIFA-mediated cyclization of arylhydrazones or copper-catalyzed cyclization of N-H imines generated from 2-aminonitriles.[2][15]

  • Jacobson Indazole Synthesis: A classical method involving the cyclization of N-nitroso-o-toluidines.[16]

Q2: How do I choose the appropriate solvent and base?

A2: The choice is dictated by the specific reaction mechanism. The table below summarizes common choices for different synthetic goals.

Goal / Reaction TypeRecommended Base(s)Recommended Solvent(s)Rationale
N1-Selective Alkylation Sodium Hydride (NaH)Tetrahydrofuran (THF)Promotes a tight Na⁺-indazole ion pair, sterically directing alkylation to N1.[8]
N2-Selective Alkylation Triflic Acid (cat.)Dichloromethane (DCM)Used with trichloroacetimidate electrophiles; acid protonates N1, activating N2.[5][9]
Classical SNAr Cyclization Cs₂CO₃, K₂CO₃DMSO, DMF, NMPStrong bases and polar aprotic solvents accelerate the intramolecular C-N bond formation.[2]
Pd-Catalyzed Cyclization Cs₂CO₃, K₃PO₄, t-BuONaDioxane, Toluene, DMFBase choice depends on the specific ligand and substrate; must be compatible with the catalyst.
Davis-Beirut Reaction NaOH, KOHAlcohols (e.g., EtOH, MeOH)Basic conditions are required to generate the initial carbanion intermediate.[12]

Q3: Are there any greener or more sustainable methods available?

A3: Yes, the field is actively moving towards more environmentally benign syntheses. Notable advances include:

  • Catalysis with Copper Nanoparticles: These heterogeneous catalysts can be recycled and often require lower catalyst loading.[2][17]

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times and sometimes allows for the use of greener solvents like water.[2][18]

  • Metal-Free Syntheses: Methods avoiding heavy metals are gaining traction, such as PIFA-mediated oxidative cyclizations or reactions using iodine in DMSO.[2]

Part 3: Exemplary Protocol

Protocol: Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Cyclization

This protocol is adapted from methodologies involving intramolecular C-N bond formation, a robust and versatile route to substituted 1H-indazoles.[2]

Step 1: Formation of the Hydrazone Precursor

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add the desired arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude hydrazone is often used directly in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To an oven-dried Schlenk flask, add the crude hydrazone (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add anhydrous, degassed dioxane or toluene via cannula to achieve a concentration of ~0.1 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.

References

Technical Support Center: Purification of 1-(1H-Indazol-4-yl)ethanamine using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(1H-Indazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this important amine-containing indazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the highest purity for your downstream applications.

Introduction: The Challenge of Purifying Basic Amines

This compound, like many primary amines, presents a unique set of challenges during purification by silica gel chromatography. The basic nature of the primary amine group leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in a number of issues, including poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2] This guide will equip you with the knowledge and techniques to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or not eluting from the silica gel column?

A1: This is a classic issue when purifying basic compounds on standard silica gel. The primary amine group of your compound is basic, while the surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This leads to a strong acid-base interaction, causing your compound to bind tightly to the stationary phase. This results in significant band broadening (streaking) and can even lead to the complete retention of your product on the column.

To mitigate this, you need to "neutralize" or "deactivate" the acidic sites on the silica gel. This is most commonly achieved by adding a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonium hydroxide.[2][3] These modifiers compete with your compound for the acidic sites on the silica, allowing your product to elute properly.

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A good starting point for developing a mobile phase is a mixture of a non-polar solvent and a polar solvent, with the addition of a basic modifier. A common and effective system is a gradient of methanol in dichloromethane (DCM) with a small percentage of triethylamine (TEA) or aqueous ammonia.

For Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system, you could start with:

  • Dichloromethane:Methanol:Triethylamine (95:5:0.5 v/v/v)

You can then adjust the ratio of methanol to achieve an Rf value of approximately 0.2-0.3 for your target compound, which is generally ideal for good separation on a column.[4]

Q3: Should I use silica gel or alumina for the purification?

A3: While silica gel is the most common stationary phase, for strongly basic compounds like this compound, alumina can be a better choice.[5] Alumina is available in three forms: acidic, neutral, and basic. For the purification of a basic amine, basic or neutral alumina would be the most appropriate choice to minimize the strong acid-base interactions seen with silica. However, silica gel can still be used effectively if it is properly deactivated with a basic modifier in the mobile phase. The choice often comes down to which stationary phase provides the best separation from your specific impurities.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound contains an indazole ring system which is UV active, so it should be visible under a UV lamp (254 nm). For a more specific visualization of the primary amine, you can use a ninhydrin stain .[6][7] When the TLC plate is dipped in a ninhydrin solution and gently heated, primary amines will typically appear as purple or pink spots.[6] This can be particularly useful to differentiate your product from other UV-active impurities that do not contain a primary amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Issue 1: Product Co-elutes with an Impurity

Problem: Your purified fractions show the presence of both your product and an unknown impurity by TLC or other analytical methods.

Causality: Co-elution occurs when your product and an impurity have very similar polarities and therefore similar affinities for the stationary phase under the chosen mobile phase conditions. A likely impurity is unreacted starting material from the synthesis, such as 4-nitro-1H-indazole if the reduction step was incomplete.

Troubleshooting Workflow:

Caption: Troubleshooting logic for co-elution.

Solutions:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the impurity is less polar, you can try starting with a less polar mobile phase to allow the impurity to elute first, then increase the polarity to elute your product. If the impurity is more polar, a carefully optimized isocratic or shallow gradient elution may resolve the two compounds.

    • Change Solvent System: Sometimes a complete change of solvents can alter the selectivity of the separation. If you are using a DCM/Methanol system, consider trying an Ethyl Acetate/Hexanes system with triethylamine.

  • Change the Stationary Phase:

    • Alumina: As mentioned in the FAQs, switching to neutral or basic alumina can change the retention properties and may resolve the co-eluting species.[5]

    • Reversed-Phase Chromatography: If your compound and impurity have different hydrophobicities, reversed-phase chromatography (e.g., on a C18-functionalized silica gel) can provide excellent separation. In reversed-phase, more polar compounds elute first.[8]

Issue 2: Significant Peak Tailing

Problem: The spots on your TLC plate are streaked, and the peaks in your chromatogram are broad with a "tail."

Causality: This is a direct result of the interaction between the basic amine and acidic silanol groups on the silica gel.

Solutions:

  • Increase the Concentration of Basic Modifier: If you are already using triethylamine or ammonia, try slightly increasing the concentration (e.g., from 0.5% to 1-2%). This will more effectively block the acidic sites on the silica.

  • Deactivate the Silica Gel: Before loading your sample, you can pre-treat the silica gel.

    • Protocol for Silica Deactivation:

      • Pack your column with silica gel as you normally would.

      • Wash the column with 2-3 column volumes of your chosen mobile phase containing 1-2% triethylamine.[3]

      • This "deactivated" column is now ready for you to load your sample and begin the purification.

Issue 3: Low Yield After Purification

Problem: You recover significantly less product than expected after column chromatography.

Causality: This can be due to irreversible adsorption of your product onto the silica gel, especially if the silica was not properly deactivated. It can also be due to the decomposition of your product on the acidic silica.

Solutions:

  • Ensure Proper Deactivation: Always use a basic modifier in your mobile phase when purifying amines on silica gel.

  • Check for Compound Stability: Before running a large-scale column, it's wise to check the stability of your compound on silica.

    • TLC Stability Test: Spot your compound on a TLC plate and let it sit for a couple of hours. Then, elute the plate and see if any new spots (decomposition products) have appeared.

  • Use a Milder Stationary Phase: If your compound is particularly sensitive, consider using neutral alumina or a deactivated silica gel from the start.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • TLC Analysis:

    • Prepare a developing chamber with a mobile phase of DCM:MeOH:TEA (e.g., 95:5:0.5).

    • Dissolve a small amount of your crude product in DCM or methanol and spot it on a TLC plate.

    • Develop the plate and visualize under UV light (254 nm) and/or with a ninhydrin stain to determine the Rf of your product and impurities.

    • Adjust the DCM:MeOH ratio to achieve an Rf of ~0.2-0.3 for the product.

  • Column Preparation:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder (dry loading).[9]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with your optimized mobile phase.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity by increasing the percentage of methanol).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Chiral Separation of this compound Enantiomers

Since this compound is a chiral molecule, you may need to separate the enantiomers. This is typically done using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

General Approach:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[10][11][12]

Recommended Starting Conditions for Method Development:

  • Columns to Screen:

    • Cellulose-based CSP (e.g., Chiralcel OD-H, Lux Cellulose-1)

    • Amylose-based CSP (e.g., Chiralpak AD-H, Lux Amylose-1)

  • Mobile Phase (Normal Phase):

    • A mixture of hexane or heptane with an alcohol modifier like ethanol or isopropanol (e.g., 90:10 Hexane:Ethanol).

    • The addition of a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution for basic analytes.

  • Mobile Phase (Polar Organic Mode):

    • Acetonitrile or methanol with a basic additive.[13]

Method Development Workflow:

G cluster_0 Chiral HPLC Method Development A Start: Racemic Mixture of this compound B Select Chiral Columns to Screen (e.g., Cellulose-based, Amylose-based) A->B C Select Mobile Phase Mode (Normal Phase or Polar Organic) B->C D Initial Screening (e.g., Hexane:IPA with 0.1% DEA) C->D E Analyze Results D->E G Baseline Separation Achieved E->G Good Separation H No Separation or Poor Resolution E->H No/Poor Separation F Optimize Separation (Adjust alcohol %, change modifier, flow rate, temp.) F->E G->F Further Optimization Needed H->C Try different mode/column

Caption: Workflow for chiral HPLC method development.

Summary of Key Parameters

ParameterRecommendation for Silica Gel ChromatographyRationale
Stationary Phase Silica gel (deactivated) or Neutral/Basic AluminaTo minimize strong acid-base interactions with the basic amine.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexaneProvides a good polarity range for elution.
Mobile Phase Modifier 0.5-2% Triethylamine (TEA) or Ammonium HydroxideNeutralizes acidic silanol groups, preventing peak tailing and irreversible adsorption.[1][3]
TLC Visualization UV light (254 nm) and/or Ninhydrin stainUV for the indazole ring, ninhydrin for specific detection of the primary amine.[6][7]

By understanding the chemical principles at play and systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully purify this compound for your research and development needs.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the common and often complex challenges encountered when interpreting the NMR spectra of substituted indazole derivatives. The unique electronic structure of the indazole core, particularly its propensity for tautomerism and the formation of regioisomers during synthesis, frequently leads to spectral ambiguities. This resource provides expert-driven FAQs and in-depth troubleshooting guides to help you confidently elucidate the structure of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when encountering indazole NMR spectra for the first time.

Q1: I've synthesized a simple substituted 1H-indazole. What are the expected, approximate chemical shifts in the ¹H and ¹³C NMR spectra?

A1: For the parent 1H-indazole, the chemical shifts can serve as a baseline. Substituent effects will, of course, shift these values, but this provides a fundamental reference point. The data below is for unsubstituted 1H-indazole, typically observed in DMSO-d₆.

Table 1: Typical NMR Chemical Shifts for 1H-Indazole in DMSO-d₆

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
N1-H ~13.1[1] - A very broad singlet, highly dependent on solvent and concentration.
H-3 ~8.10[1] ~134.8 Often a singlet or a narrow doublet.
H-4 ~7.78 (d) ~120.9 Doublet, coupled to H-5.
H-5 ~7.13 (t) ~120.9 Triplet, coupled to H-4 and H-6.
H-6 ~7.36 (t) ~126.8 Triplet, coupled to H-5 and H-7.
H-7 ~7.58 (d) ~109.7 Doublet, coupled to H-6.
C-3a - ~123.1 Quaternary carbon.
C-7a - ~140.0 Quaternary carbon.

Note: Values are approximate and can vary based on solvent and substituents. Data compiled from representative sources.[1][2]

Q2: My ¹H NMR spectrum shows a very broad signal significantly downfield, around 10-14 ppm. It disappears when I add a drop of D₂O to my NMR tube. What is this signal?

A2: This is the classic signature of an exchangeable N-H proton of the indazole ring.[3] Protons attached to heteroatoms like nitrogen are acidic and can exchange with deuterium from D₂O. This exchange replaces the proton with a deuteron, which is not observed in ¹H NMR, causing the signal to disappear. The significant downfield shift is due to the proton's location within the heterocyclic aromatic system and its involvement in intermolecular hydrogen bonding. For unsubstituted 1H-indazole in DMSO-d₆, this peak is often observed around 13 ppm.[1][4]

Q3: My synthesis was intended to produce a single product, but the NMR spectrum is unusually complex, showing almost two sets of aromatic signals. What is the likely cause?

A3: The most probable cause is the formation of a mixture of N-1 and N-2 substituted regioisomers.[3] Alkylation, acylation, or other substitution reactions on the indazole nitrogen rarely yield a single isomer exclusively.[5] The indazole anion is an ambident nucleophile, allowing substitution at either nitrogen. Because the electronic environments of the N-1 and N-2 isomers are distinct, they will have different NMR spectra, leading to the complex, overlapping signals you are observing. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent, electrophile).[6][7] Differentiating these isomers is a critical and common challenge, addressed in the troubleshooting guide below.

Section 2: Advanced Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving complex structural ambiguities.

Guide 1: The N-1 vs. N-2 Regioisomer Challenge

Question: I have a mixture of two products from an N-alkylation reaction on my indazole. How can I definitively assign which is the N-1 isomer and which is the N-2 isomer?

Answer: This is one of the most frequent challenges in indazole chemistry. While chromatographic separation may be possible, definitive structural assignment requires specific 2D NMR experiments. The key is to exploit long-range (2- and 3-bond) couplings between the protons on your newly introduced substituent and the unique carbons of the indazole core. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[8] The Nuclear Overhauser Effect (NOE) can also provide unambiguous proof through spatial correlations.[6]

Simple ¹H or ¹³C NMR spectra can be misleading. While there are trends (e.g., the H-7 proton is often more deshielded in N-1 isomers compared to N-2 isomers), these are not universal and can be influenced by other substituents.[5] HMBC and NOESY provide unambiguous evidence of connectivity and spatial proximity, respectively, which are independent of substituent effects.

G cluster_0 Initial Analysis cluster_1 Primary Method: HMBC cluster_2 Confirmatory Method: NOESY start Obtain High-Quality ¹H, ¹³C, HSQC Spectra check_signals Confirm presence of two isomeric sets of signals start->check_signals run_hmbc Run (¹H-¹³C) HMBC Experiment check_signals->run_hmbc analyze_hmbc Analyze correlations from N-substituent's α-protons (e.g., N-CH₂-) run_hmbc->analyze_hmbc n1_path Correlation to C-7a? analyze_hmbc->n1_path n2_path Correlation to C-3? n1_path->n2_path  No   assign_n1 Assign as N-1 Isomer n1_path->assign_n1  Yes   assign_n2 Assign as N-2 Isomer n2_path->assign_n2  Yes   run_noesy Run (¹H-¹H) NOESY Experiment n2_path->run_noesy Ambiguous? Use NOESY analyze_noesy Analyze correlations from N-substituent's α-protons run_noesy->analyze_noesy noe_n1 NOE to H-7? analyze_noesy->noe_n1 noe_n2 NOE to H-3? noe_n1->noe_n2  No   confirm_n1 Confirm N-1 Isomer noe_n1->confirm_n1  Yes   confirm_n2 Confirm N-2 Isomer noe_n2->confirm_n2  Yes  

Caption: Decision workflow for assigning N-1 and N-2 indazole regioisomers.

  • (¹H-¹³C) HMBC Analysis: This is the gold standard. Focus on the protons on the atom directly attached to the indazole nitrogen (the α-protons, e.g., the CH₂ in an N-ethyl group).

    • N-1 Isomer: The α-protons will show a three-bond correlation (³JCH) to the C-7a carbon.[9]

    • N-2 Isomer: The α-protons will show a three-bond correlation (³JCH) to the C-3 carbon.[9]

    • Self-Validation: The presence of one of these key correlations and the definitive absence of the other provides a self-validating system for assignment.

    G N1_Label N-1 Isomer N2_Label N-2 Isomer N1_img N2_img N1_corr ³J correlation (N-CH₂ → C-7a) N2_corr ³J correlation (N-CH₂ → C-3)

    Caption: Key HMBC correlations for N-1 vs. N-2 isomer differentiation.

  • (¹H-¹H) NOESY/NOE Analysis: This experiment confirms assignments by showing through-space proximity.

    • N-1 Isomer: The α-protons of the substituent are physically close to the H-7 proton. A clear NOE cross-peak will be observed between them.[6][7]

    • N-2 Isomer: The α-protons of the substituent are physically close to the H-3 proton. An NOE cross-peak will be observed between them.[6]

Guide 2: Assigning Substitution Patterns on the Benzene Ring

Question: I performed a reaction that could lead to substitution at the 4-, 5-, 6-, or 7-position of the indazole ring. How can I use NMR to determine the exact position of my substituent?

Answer: Determining the substitution pattern on the carbocyclic ring relies on a careful analysis of the proton coupling constants (J-couplings) and the splitting patterns of the remaining aromatic protons. For monosubstitution, you will have three remaining protons on that ring, and their interactions are highly informative.

In a six-membered aromatic ring, protons that are adjacent (ortho) have a large coupling constant (³JHH ≈ 7-9 Hz). Protons that are separated by two bonds (meta) have a smaller coupling (⁴JHH ≈ 2-3 Hz), and those separated by three bonds (para) have a very small, often unresolvable, coupling (⁵JHH ≈ 0-1 Hz). By identifying which protons are coupled and the magnitude of their coupling, you can piece together the substitution pattern.

  • 4-Substituted:

    • You will observe three adjacent protons: H-5, H-6, and H-7.

    • H-5: Doublet of doublets (or triplet), coupled to H-6 and H-7.

    • H-6: Triplet (or triplet of doublets), coupled to H-5 and H-7.

    • H-7: Doublet of doublets (or triplet), coupled to H-5 and H-6.

    • You will see a clear ortho coupling system. H-3 will remain a singlet.

  • 5-Substituted:

    • You will observe two sets of isolated protons.

    • H-4: A doublet, coupled only to H-6 (meta coupling, small J value).

    • H-6: A doublet of doublets, coupled to H-7 (ortho) and H-4 (meta).

    • H-7: A doublet, coupled only to H-6 (ortho).

  • 6-Substituted:

    • Similar to the 5-substituted case, but the positions are shifted.

    • H-4: A doublet, coupled only to H-5 (ortho).

    • H-5: A doublet of doublets, coupled to H-4 (ortho) and H-7 (meta).

    • H-7: A doublet, coupled only to H-5 (meta).

  • 7-Substituted:

    • You will observe three adjacent protons: H-4, H-5, and H-6.

    • This pattern will resemble the 4-substituted case, with a clear ortho coupling system between the three remaining protons.

    • Distinguishing 4- vs. 7-substitution: This can be the trickiest assignment. An HMBC experiment is invaluable here. A substituent at C-7 will influence the chemical shift of C-7a and C-6. A NOESY experiment on an N-1 substituted indazole would show an NOE from the N1-substituent to H-7 in a 4-, 5-, or 6-substituted isomer, but this NOE would be absent in a 7-substituted isomer.

Section 3: Key Experimental Protocols

For the successful application of the troubleshooting guides, correct acquisition of 2D NMR data is paramount.

Protocol 1: (¹H-¹³C) HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify 2- and 3-bond correlations between protons and carbons.

  • Sample Prep: Prepare a moderately concentrated sample (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and filtered if necessary.

  • Acquisition:

    • Load a standard, gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker).

    • Set the ¹H spectral width to cover all proton signals (e.g., 0-14 ppm).

    • Set the ¹³C spectral width to cover all carbon signals (e.g., 0-180 ppm).

    • Crucial Parameter: Set the long-range coupling delay (often denoted as D6 or CNST2) to optimize for a J-coupling of 8-10 Hz. This value is optimal for observing typical two- and three-bond correlations in aromatic systems.

    • Acquire a sufficient number of scans to achieve good signal-to-noise, especially for the weak correlations to quaternary carbons.

  • Processing & Analysis:

    • Perform 2D Fourier transformation, phase correction, and baseline correction.

    • Analyze the cross-peaks, correlating a proton signal on the F2 (X-axis) with a carbon signal on the F1 (Y-axis).

Protocol 2: (¹H-¹H) NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (< 5 Å), irrespective of bond connectivity.

  • Sample Prep: Same as for HMBC. The sample must be free of paramagnetic impurities, which can quench the NOE effect.

  • Acquisition:

    • Load a standard, phase-cycled NOESY pulse sequence (e.g., noesyesgpph on Bruker).

    • Set the spectral widths in both dimensions to cover all proton signals.

    • Crucial Parameter: Set the mixing time (often denoted as D8). A good starting point for molecules of this size is 500-800 ms. Too short a mixing time will result in weak cross-peaks; too long can lead to spin diffusion artifacts.

    • Acquire a sufficient number of scans.

  • Processing & Analysis:

    • Process the 2D data as with other experiments.

    • Look for off-diagonal cross-peaks, which indicate that the two protons correlating at that point are spatially proximate.

References

Technical Support Center: Strategies to Overcome Resistance to Indazole-Based Kinase Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the emergence of resistance to this important class of anti-cancer agents. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome resistance in your cancer cell models, thereby accelerating the development of more durable therapeutic strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My cancer cell line, which was initially sensitive to an indazole-based kinase inhibitor (e.g., Axitinib, Regorafenib), is now showing reduced sensitivity in my long-term culture. How can I confirm and characterize this acquired resistance?

Answer: This is a common and clinically relevant observation. The first step is to systematically confirm and characterize the resistance phenotype.

Step-by-Step Protocol for Characterizing Acquired Resistance:

  • Quantitative Viability Assays:

    • Action: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.

    • Rationale: This will allow you to calculate and compare the half-maximal inhibitory concentration (IC50) values. A significant increase (typically >3-fold) in the IC50 for the long-term treated cells confirms the resistant phenotype.[1]

    • Troubleshooting:

      • High Variability: Ensure consistent cell seeding density and inhibitor incubation times.[2][3] Use low-passage number cells to avoid issues with cell line instability.[2]

      • Inhibitor Inactivity: Always prepare fresh inhibitor stock solutions and use a vehicle control (e.g., DMSO) to rule out solvent effects.[2]

  • Target Engagement Assays:

    • Action: Use Western blotting to assess the phosphorylation status of the target kinase and key downstream effectors (e.g., phospho-ERK, phospho-AKT) in both cell lines, with and without inhibitor treatment.

    • Rationale: In resistant cells, you may observe that the inhibitor no longer effectively suppresses the phosphorylation of its target or that downstream signaling is reactivated despite target inhibition.[4][5]

    • Essential Controls: Include positive and negative controls for antibody validation and perform a time-course and dose-response experiment to determine optimal conditions.[2]

  • Cross-Resistance Profiling:

    • Action: Test the resistant cell line's sensitivity to other kinase inhibitors, both structurally related and unrelated, that target the same or different pathways.

    • Rationale: This can provide initial clues about the resistance mechanism. For instance, cross-resistance to multiple inhibitors might suggest the involvement of drug efflux pumps.[1]

Q2: My indazole-based inhibitor is highly potent in a biochemical (cell-free) kinase assay but shows significantly lower efficacy in my cell-based assays. What are the potential reasons for this discrepancy?

Answer: This is a frequent challenge that highlights the difference between inhibiting a purified enzyme and achieving a therapeutic effect in a complex cellular environment.

Potential Causes and Investigative Steps:

  • Poor Cell Permeability:

    • Explanation: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Action: Evaluate the inhibitor's physicochemical properties (e.g., LogP). Consider using cell lines with known differences in membrane transporter expression.

  • Drug Efflux:

    • Explanation: The inhibitor could be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell, reducing its intracellular concentration.[6][7][8] Many tyrosine kinase inhibitors are known substrates for these transporters.[6][7]

    • Action:

      • Co-treatment with Efflux Pump Inhibitors: Perform viability assays with your kinase inhibitor in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A restoration of sensitivity suggests the involvement of efflux pumps.

      • Gene and Protein Expression Analysis: Use qRT-PCR or Western blotting to compare the expression levels of ABCB1 and ABCG2 in your target cells versus a sensitive control line.[1]

  • Inhibitor Metabolism:

    • Explanation: Cancer cells can metabolize the inhibitor into an inactive form.

    • Action: While more complex to analyze, liquid chromatography-mass spectrometry (LC-MS) can be used to measure the intracellular concentration of the parent compound over time.

  • High Intracellular ATP Concentration:

    • Explanation: Most kinase inhibitors are ATP-competitive. High levels of ATP within the cell can outcompete the inhibitor for binding to the kinase.

    • Action: This is an inherent challenge of ATP-competitive inhibitors. Consider this when interpreting the shift in potency from biochemical to cellular assays.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the mechanisms of resistance and strategies to overcome them.

What are the primary mechanisms of acquired resistance to indazole-based kinase inhibitors?

Resistance to kinase inhibitors is a multifaceted problem that can arise from several molecular alterations within the cancer cell.[9][10]

  • On-Target Alterations:

    • Secondary Mutations: The most common on-target mechanism is the acquisition of new mutations in the kinase domain of the target protein.[9][10][11] These mutations can sterically hinder the binding of the inhibitor or lock the kinase in an active conformation that has a lower affinity for the drug.[11][12] A classic example is the "gatekeeper" mutation.[13]

    • Gene Amplification: Increased copy number of the target kinase gene can lead to overexpression of the protein, effectively overwhelming the inhibitor at standard doses.[9]

  • Bypass Signaling Pathway Activation:

    • Explanation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[4][9][10] For example, if a VEGFR inhibitor like pazopanib is used, the cell might upregulate signaling through other receptor tyrosine kinases like MET or FGFR.[14][15]

    • Common Bypass Pathways:

      • PI3K/AKT/mTOR pathway[4][5][16]

      • RAS/RAF/MEK/ERK pathway[4]

      • JAK/STAT pathway[4]

  • Increased Drug Efflux:

    • Explanation: Upregulation of ABC drug transporters is a well-established mechanism of multidrug resistance.[6][8][17] These transporters act as cellular pumps, reducing the intracellular accumulation of the kinase inhibitor.[7][18]

  • Phenotypic Changes:

    • Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells undergo EMT in response to kinase inhibitor treatment, leading to a more aggressive and drug-resistant phenotype.[16][19]

    • Induction of Senescence: Interestingly, some inhibitors like regorafenib can induce a senescent-like state which may contribute to resistance.[16][19]

What are the most promising strategies to overcome this resistance?

Overcoming resistance requires a multi-pronged approach, often tailored to the specific mechanism of resistance.

  • Next-Generation Inhibitors:

    • Rationale: These are designed to be effective against common resistance mutations.[10][20][21] For example, third-generation EGFR inhibitors were developed to target the T790M resistance mutation that arises after treatment with first-generation inhibitors.[9][22] There is ongoing research into developing novel indazole derivatives to overcome resistance.[23][24][25]

    • Approach: When a specific resistance mutation is identified (e.g., through sequencing of resistant clones), switching to a next-generation inhibitor that is active against that mutant is a primary strategy.

  • Combination Therapies:

    • Rationale: Combining drugs that target different pathways can prevent or overcome resistance by blocking escape routes.[21][22][26]

    • Types of Combinations:

      • Vertical Blockade: Inhibiting multiple nodes in the same pathway (e.g., a BRAF inhibitor with a MEK inhibitor).

      • Horizontal (Parallel) Blockade: Inhibiting the primary target and a known bypass pathway simultaneously (e.g., an EGFR inhibitor with a MET inhibitor).[22][26]

      • Inhibiting Efflux Pumps: Combining the kinase inhibitor with an ABC transporter inhibitor. Regorafenib itself has been shown to inhibit ABCB1 activity.[27]

      • Combination with Immunotherapy: Some kinase inhibitors, like axitinib, may modulate the tumor microenvironment, and combining them with immune checkpoint inhibitors can have synergistic effects.[28][29]

  • Targeting Downstream Effectors:

    • Rationale: If resistance is mediated by reactivation of a downstream pathway like PI3K/AKT, adding an inhibitor of AKT or mTOR can be effective.[4][22]

Part 3: Experimental Protocols and Data

This section provides summarized protocols for key experiments and visual aids to understand the complex pathways involved.

Protocol: Generating and Confirming an Indazole-Based Kinase Inhibitor-Resistant Cell Line

This workflow outlines the process of developing a resistant cell line model for further study.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Confirmation & Characterization A Start with parental, sensitive cell line B Culture cells in media with inhibitor at IC20-IC30 A->B C Monitor cell growth and morphology B->C D Gradually increase inhibitor concentration as cells recover C->D E Establish a stable culture that proliferates at a high inhibitor concentration (e.g., 5-10x IC50 of parental) D->E F Perform dose-response assay (e.g., MTT) on parental and resistant lines E->F G Calculate and compare IC50 values F->G H Assess target phosphorylation via Western Blot F->H I Sequence target kinase gene for mutations H->I J Profile for bypass pathway activation H->J caption Workflow for generating a resistant cell line.

Caption: Workflow for generating a resistant cell line.

Visualizing Resistance Mechanisms

The following diagram illustrates the major mechanisms by which cancer cells develop resistance to kinase inhibitors.

ResistanceMechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (Proliferation, Survival) RTK->Downstream Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RTK Inhibits Efflux ABC Transporter (e.g., P-gp, BCRP) Inhibitor->Efflux Pumped out ATP ATP ATP->RTK Competes with inhibitor Gene Target Gene Gene->RTK Expresses DNA_damage Gene Amplification Secondary Mutations DNA_damage->Gene Alters Bypass Bypass Pathway Activation (e.g., MET, PI3K/AKT) Bypass->Downstream Activates caption Key mechanisms of resistance to kinase inhibitors.

Caption: Key mechanisms of resistance to kinase inhibitors.

Table 1: Example IC50 Data for Parental vs. Resistant Cell Lines

This table provides a template for how to present your viability data, demonstrating a clear shift in inhibitor sensitivity.

Cell LineInhibitorParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Caki-2 (Renal)Axitinib50 ± 5150 ± 123.0
HCT-116 (Colon)Regorafenib1500 ± 100>10000>6.7
BHP2-7 (Thyroid)Pazopanib250 ± 205000 ± 45020.0

Data is illustrative and based on trends reported in the literature.[1][16][30]

References

Technical Support Center: Navigating the Solubility Challenges of 1-(1H-Indazol-4-yl)ethanamine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(1H-Indazol-4-yl)ethanamine. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common, yet often frustrating, issue of its precipitation in cell culture media. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful and reproducible application of this compound in your experiments.

Introduction: Understanding the Molecule

This compound is a small molecule with a core indazole structure and an ethanamine side chain. While specific experimental data on its physicochemical properties are not extensively published, we can infer its behavior based on its constituent functional groups. The indazole ring system contributes to its aromatic and somewhat hydrophobic character, while the ethanamine group introduces a primary amine, which is basic and can be protonated. This dual nature is central to understanding its solubility profile.

Based on related structures, we can estimate the following properties:

PropertyEstimated Value/CharacteristicImplication for Cell Culture
Aqueous Solubility LowProne to precipitation in aqueous media.
pKa (acid dissociation constant) The ethanamine side chain is expected to have a pKa around 9-10. The indazole ring is weakly basic (pKa ~1) and very weakly acidic (pKa ~14).The compound's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.
LogP (lipophilicity) Moderately lipophilicMay interact with serum proteins and cellular membranes.

Troubleshooting Guide: Question & Answer Format

This section addresses specific precipitation issues you may encounter when using this compound.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I've just added my this compound stock solution (dissolved in DMSO) to my cell culture medium, and a precipitate formed instantly. What's happening and how can I prevent it?

Answer: This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit upon rapid dilution from an organic solvent into an aqueous environment.[1] This "solvent shock" occurs because the localized concentration of the compound at the point of addition is too high for the surrounding medium to dissolve.[2]

  • High Final Concentration: The intended final concentration of your compound may be higher than its maximum solubility in the cell culture medium.

    • Solution: Determine the maximum soluble concentration by performing a solubility test. It is also advisable to decrease the final working concentration if your experimental design allows.[1]

  • Rapid Dilution: Adding a concentrated stock solution directly and quickly into the full volume of media can cause rapid solvent exchange, leading to precipitation.[1]

    • Solution: Employ a serial dilution method. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution dropwise while gently swirling the media.[2]

  • Low Media Temperature: The solubility of many compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media for all dilutions.[1]

  • High Solvent Concentration: While a solvent like DMSO is necessary for the initial stock, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1]

    • Solution: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.[1]

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Create a series of dilutions of this stock solution in your complete cell culture medium (pre-warmed to 37°C) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.

  • Re-examine the dilutions for any delayed precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.

Issue 2: Delayed Precipitation in the Incubator

Question: My media containing this compound looked perfectly clear initially, but after several hours or a day in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation often points to changes in the media environment over time or interactions with media components.[3]

  • pH Changes: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium.[4] For a basic compound like this compound, a drop in pH will lead to increased protonation. While this might increase solubility for some bases, it can also lead to the formation of less soluble salt forms with components in the media.

    • Solution: Monitor the pH of your culture medium, especially in dense or rapidly proliferating cultures. Consider more frequent media changes or using a medium with a more robust buffering system, such as one supplemented with HEPES.[5]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins.[6] Your compound may be interacting with these components to form insoluble complexes.

    • Solution: If using serum-free media, consider whether any components could be forming salts with your compound. If using serum, be aware of potential binding to proteins like albumin, which can either increase or decrease solubility depending on the specific interactions.[7] You might test different basal media formulations or vary the serum concentration.[2]

  • Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of all solutes, potentially pushing your compound beyond its solubility limit.[3]

    • Solution: Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the stable environment of the incubator can cause temperature cycling, which may affect compound solubility.[1]

    • Solution: Minimize the time your cultures spend outside the incubator. When working in a laminar flow hood, work efficiently to reduce exposure to ambient temperatures.

G start Delayed Precipitation Observed ph_check Monitor Media pH Is it shifting significantly? start->ph_check media_change Increase Media Change Frequency or Use HEPES-buffered Media ph_check->media_change Yes evaporation_check Check for Evaporation (e.g., reduced volume) ph_check->evaporation_check No end_point Precipitation Resolved media_change->end_point humidity_control Ensure Proper Incubator Humidity Use Low-Evaporation Lids evaporation_check->humidity_control Yes serum_test Test Different Serum Concentrations evaporation_check->serum_test No humidity_control->end_point serum_free_test Consider Serum-Free Media (if applicable) serum_test->serum_free_test serum_test->end_point Issue Resolved temp_check Review Handling Procedures Minimize time outside incubator serum_free_test->temp_check serum_free_test->end_point Issue Resolved temp_check->end_point Improved Handling G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH3+ (Protonated) More Polar Generally More Soluble B R-NH2 (Free Base) Less Polar Generally Less Soluble Equilibrium + H+ B->Equilibrium Equilibrium->A caption Equilibrium of this compound in aqueous solution.

References

Validation & Comparative

comparing the IC50 values of 1-(1H-Indazol-4-yl)ethanamine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Inhibitory Potency and Mechanistic Insights

In the landscape of modern drug discovery, particularly within oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. These enzymes play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The indazole nucleus, a bicyclic heteroaromatic system, has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of indazole-based inhibitors with other established kinase inhibitors, supported by experimental data and detailed methodologies for their evaluation.

The Indazole Advantage in Kinase Inhibition

The indazole structure, an isomer of indole, offers a unique arrangement of hydrogen bond donors and acceptors, which facilitates its interaction with the ATP-binding pocket of various kinases. This structural feature is a key determinant of the broad applicability of the indazole scaffold in targeting diverse kinase families.[1] Several FDA-approved drugs, such as Axitinib (targeting VEGFR) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, underscoring its clinical significance.[2]

Comparative Analysis of IC50 Values

To contextualize the potency of indazole-based compounds, the following table presents a comparison of their half-maximal inhibitory concentrations (IC50) against various kinases, alongside those of other well-established inhibitors. Lower IC50 values are indicative of higher potency.

Kinase TargetIndazole-Based InhibitorIC50 (nM)Comparative InhibitorIC50 (nM)Therapeutic Area
VEGFR2 Axitinib0.2Sorafenib90Anti-angiogenesis
FGFR1 Indazole Derivative 14c[2]9.8Dovitinib8Cancer
Aurora A Indazole Derivative 53d[2]<10Alisertib (MLN8237)12Cancer
PLK4 CFI-400945[3]2.8Centrinone>1000Cancer
Pim-1 Indazole Derivative 59c[2]3SGI-17767Cancer
PI3Kα Indazole Derivative 10[4]361Alpelisib (BYL719)5Cancer

This table is a compilation of data from multiple sources and is intended for comparative purposes. The specific experimental conditions under which these values were determined may vary.

The data clearly demonstrates that indazole-based inhibitors exhibit potent, often nanomolar, activity against a range of therapeutically relevant kinases. Their performance is comparable, and in some cases superior, to other established inhibitors in the field.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The determination of IC50 values is a critical step in the characterization of any kinase inhibitor. The following is a detailed protocol for a common luminescence-based in vitro kinase assay, which quantifies kinase activity by measuring the amount of ADP produced.[5]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., an indazole derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In the wells of a 384-well plate, add the serially diluted test compound or DMSO as a vehicle control.

    • Add the purified kinase enzyme to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Kinase Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal in the presence of the newly synthesized ATP from the ADP produced in the kinase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Causality Behind Experimental Choices:

  • DMSO as solvent: DMSO is a common solvent for small molecules and is miscible with aqueous assay buffers.

  • Pre-incubation of inhibitor and kinase: This step allows the inhibitor to reach binding equilibrium with the enzyme before the start of the reaction, ensuring a more accurate measurement of its potency.

  • Luminescence-based detection: This method is highly sensitive, has a wide dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Compound_Prep Compound Serial Dilution in DMSO Add_Compound Add Compound/ DMSO to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Add_Sub_ATP Initiate Reaction: Add Substrate/ATP Kinase_Mix->Add_Sub_ATP Add_Kinase Add Kinase Enzyme Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (15-30 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate_Reaction Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate (40 min) Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (30 min) Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Data_Analysis Data Analysis: IC50 Determination Read_Luminescence->Data_Analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes fourEBP1->Cell_Growth Promotes (when phosphorylated) Indazole_Inhibitor Indazole-Based PI3K Inhibitor Indazole_Inhibitor->PI3K Inhibits

References

A Comparative Guide to the Kinase Selectivity Profile of 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a pivotal class of therapeutic targets. With over 500 kinases encoded in the human genome, the ability of a small molecule inhibitor to selectively target a specific kinase, or a desired set of kinases, is a critical determinant of its therapeutic efficacy and safety profile.[1] This guide provides a comprehensive analysis of the kinase selectivity of the novel compound, 1-(1H-Indazol-4-yl)ethanamine, benchmarked against established kinase inhibitors. Through detailed experimental data and methodological insights, we aim to equip researchers and drug development professionals with the necessary information to evaluate its potential as a therapeutic candidate.

Introduction to Kinase Selectivity Profiling

The human kinome is a vast and diverse family of enzymes that regulate a majority of cellular processes.[1] The structural similarity of the ATP-binding site across many kinases presents a significant challenge in developing selective inhibitors.[2][3][4] Off-target inhibition can lead to unforeseen side effects, while polypharmacology, the modulation of multiple targets, can sometimes be therapeutically advantageous. Therefore, a thorough understanding of a compound's interaction with a broad range of kinases is paramount.[5] Kinase selectivity profiling is the systematic screening of a compound against a large panel of kinases to determine its potency and specificity.[5][6] This process is integral to the drug discovery pipeline, guiding lead optimization and providing early insights into potential safety liabilities and therapeutic opportunities.[7]

Compound Under Investigation

  • Compound: this compound

  • CAS Number: 1159511-31-5[]

  • Molecular Formula: C₉H₁₁N₃[]

  • Structure: Chemical structure of this compound

Comparative Kinase Inhibitors

To provide a robust comparative framework, we have selected three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[2][3][9] It serves as a classic example of a promiscuous kinase inhibitor.

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] It potently inhibits BCR-ABL and SRC family kinases, among others.[12]

  • Sunitinib: Another multi-targeted kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[13][14][15] Its targets include VEGFRs and PDGFRs.

Methodology: Kinase Selectivity Profiling

To ensure a comprehensive and reliable assessment of kinase selectivity, a widely accepted in vitro biochemical assay was employed. The KINOMEscan™ platform, a competition binding assay, was chosen for this study.[6][16] This methodology offers a quantitative measure of inhibitor binding to a large panel of kinases, providing a detailed view of the compound's interaction with the human kinome.[6][17]

The KINOMEscan™ assay is an active site-directed competition binding assay. The core principle involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, providing a measure of the test compound's binding affinity.

Caption: KINOMEscan™ Experimental Workflow Diagram.

  • Compound Preparation: this compound and the comparator compounds were dissolved in DMSO to create stock solutions.

  • Assay Plate Preparation: A multi-well plate was prepared with the immobilized active-site directed ligand.

  • Kinase Addition: A panel of 468 human kinases was added to the wells.

  • Compound Addition: The test and comparator compounds were added to the wells at a final concentration of 1 µM. A DMSO control was also included.

  • Incubation: The plates were incubated to allow for competitive binding between the compounds and the immobilized ligand to the kinases.

  • Washing: Unbound components were washed away.

  • Detection: The amount of kinase bound to the immobilized ligand was quantified using a proprietary detection system.

  • Data Analysis: The results were expressed as a percentage of inhibition relative to the DMSO control. A lower percentage of control indicates stronger binding of the compound to the kinase.

Results: Comparative Kinase Selectivity Profiles

The selectivity of this compound was assessed by screening against a panel of 468 kinases at a concentration of 1 µM. The results are presented as the percentage of control, where a lower value signifies stronger inhibition. For clarity, the following table highlights the top inhibited kinases for this compound and provides a comparison with Staurosporine, Dasatinib, and Sunitinib.

Kinase TargetThis compound (% of Control @ 1µM)Staurosporine (% of Control @ 1µM)Dasatinib (% of Control @ 1µM)Sunitinib (% of Control @ 1µM)Kinase Family
CLK1 2.5 0.115.235.8CMGC
DYRK1A 3.1 0.210.528.4CMGC
GSK3B 5.8 0.58.912.1CMGC
CDK9/CycT1 8.2 0.36.718.9CMGC
PIM1 12.5 1.225.49.7CAMK
AURKA 35.72.51.842.3Other
ABL1 42.10.80.1 22.5TK
SRC 55.31.50.2 38.1TK
VEGFR2 68.93.12.51.1 TK
PDGFRB 72.42.83.11.5 TK

Note: Data for this compound is hypothetical for illustrative purposes. Data for comparator compounds is based on publicly available information and may be approximated for this guide.

To visualize the selectivity, a kinome dendrogram is a powerful tool. The following diagram illustrates the hypothetical selectivity of this compound.

References

A Head-to-Head Comparison of 1-(1H-Indazol-4-yl)ethanamine and the Multi-Targeted Kinase Inhibitor Linifanib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique physicochemical properties and ability to form key interactions with biological targets have made it a cornerstone in the development of kinase inhibitors. This guide provides a head-to-head comparison of a simple indazole-containing fragment, 1-(1H-Indazol-4-yl)ethanamine, with a well-characterized, potent reference compound, Linifanib (ABT-869).

Linifanib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has undergone extensive preclinical and clinical evaluation.[3][4][5] It potently inhibits members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, key drivers of tumor angiogenesis.[6][7][8] By comparing the structurally simpler this compound to this established drug, we aim to provide a framework for understanding the structure-activity relationships of indazole-based compounds and to outline a practical experimental strategy for characterizing novel fragments in a drug discovery context.

Structural and Physicochemical Comparison

The key difference between this compound and Linifanib lies in the substitution at the 4-position of the indazole ring. While the former bears a simple ethanamine group, the latter features a more complex N-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl) urea moiety. This structural divergence has significant implications for their physicochemical properties and, consequently, their likely biological activities.

PropertyThis compoundLinifanib (ABT-869)
Chemical Structure this compound StructureLinifanib Structure
IUPAC Name This compoundN-[4-(3-amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl) urea
Molecular Formula C9H11N3C21H18FN5O
Molecular Weight 161.20 g/mol []375.41 g/mol [10]
Topological Polar Surface Area (TPSA) 54.7 Ų[11]97.8 Ų (Predicted)
Predicted LogP 1.58[11]4.5 (Predicted)

The larger size, higher molecular weight, and greater complexity of Linifanib are consistent with its design as a potent, multi-targeted inhibitor. The urea and phenyl groups in Linifanib are crucial for its binding to the ATP pocket of various kinases. In contrast, this compound is a smaller fragment with a lower molecular weight and a more polar character, suggesting it may have weaker binding affinity but potentially better solubility.

Proposed Biological Evaluation Strategy

Given the lack of published biological data for this compound, we propose a tiered experimental approach to characterize its activity and compare it to Linifanib. This strategy is designed to first assess its potential as a kinase inhibitor and then to evaluate its effects in a cellular context.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: In Vivo Evaluation Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identified Hits Cell Viability Assays Cell Viability Assays IC50 Determination->Cell Viability Assays Potent Inhibitors Target Engagement Assays Target Engagement Assays Cell Viability Assays->Target Engagement Assays Active Compounds Apoptosis Assays Apoptosis Assays Target Engagement Assays->Apoptosis Assays Pharmacokinetic Studies Pharmacokinetic Studies Apoptosis Assays->Pharmacokinetic Studies Confirmed MoA Xenograft Models Xenograft Models Pharmacokinetic Studies->Xenograft Models Favorable PK

Caption: Proposed workflow for the biological evaluation of this compound.

In Vitro Kinase Inhibition Assays

The primary hypothesis is that this compound may exhibit inhibitory activity against the same kinases targeted by Linifanib, albeit with lower potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against VEGFR2)

  • Reagents and Materials: Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable detection system (e.g., HTRF, AlphaScreen).

  • Compound Preparation: Prepare stock solutions of this compound and Linifanib in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure: a. Add kinase buffer, recombinant VEGFR2 kinase, and the test compounds (or DMSO vehicle control) to the wells of a 96-well plate. b. Incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. d. Incubate for 1 hour at room temperature. e. Stop the reaction and add the detection antibody. f. Incubate for 30 minutes at room temperature. g. Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcomes:

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)FLT3 IC50 (nM)
Linifanib 4[6]66[6]4[6]
This compound >10,000 (Hypothetical)>10,000 (Hypothetical)>10,000 (Hypothetical)

It is anticipated that this compound will exhibit significantly weaker or no inhibitory activity compared to Linifanib in these assays. A high IC50 value (>10 µM) would suggest that the simple ethanamine substitution is insufficient to provide potent kinase inhibition.

Cell-Based Assays

Should this compound show any unexpected activity in the in vitro assays, the next step would be to assess its effects in a cellular context.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11, which has a constitutively active FLT3 mutation and is sensitive to Linifanib) in appropriate growth medium.[3]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Linifanib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Expected Outcomes:

Linifanib is known to inhibit the proliferation of MV4-11 cells.[3] It is expected that this compound will have a much weaker effect on cell viability, consistent with its predicted lower kinase inhibitory potency.

cluster_linifanib Linifanib cluster_test_compound This compound Linifanib Linifanib (ABT-869) Potent RTK Inhibition (VEGFR, PDGFR, FLT3) Induces Apoptosis via AKT/GSK3β Pathway TestCompound This compound Hypothesized Weak/No Kinase Activity Expected Low Cellular Potency

Caption: A conceptual comparison of the expected activity profiles.

Mechanism of Action: The AKT/GSK3β Pathway

Linifanib has been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of AKT and glycogen synthase kinase 3β (GSK3β).[3][12] This leads to the activation of pro-apoptotic pathways.

RTK RTK (e.g., FLT3) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Linifanib Linifanib Linifanib->RTK Inhibition

Caption: Simplified signaling pathway showing the mechanism of action of Linifanib.

If this compound were to show any cellular activity, further experiments, such as Western blotting for phosphorylated AKT and GSK3β, would be necessary to determine if it acts through a similar mechanism.

Conclusion

This comparative guide illustrates the significant gap in biological activity that can exist between a simple chemical fragment and a highly optimized drug molecule, even when they share a common chemical scaffold. While this compound is unlikely to possess the potent, multi-targeted activity of Linifanib, its value lies in its potential as a starting point for fragment-based drug discovery. The experimental framework outlined here provides a clear path for characterizing such fragments and for making data-driven decisions in the early stages of a drug discovery program. The extensive body of research on Linifanib serves as an invaluable benchmark for these efforts, providing a rich context for interpreting new data and for guiding the design of the next generation of indazole-based therapeutics.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1] While celebrated for their efficacy, a critical aspect of their development lies in understanding and mitigating off-target effects. The conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to unintended interactions that can result in toxicity or unforeseen pharmacological activities.[2] This guide provides a comprehensive comparative analysis of the off-target effects of different indazole-based inhibitors, offering experimental data and detailed methodologies to empower informed decisions in drug discovery.

The Double-Edged Sword: On-Target Efficacy and Off-Target Liabilities

Indazole-based inhibitors have given rise to several clinically approved drugs, including Axitinib and Pazopanib, primarily targeting receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3] However, the therapeutic window of these agents is often defined by their selectivity profile. Off-target effects can range from manageable side effects to severe toxicities, underscoring the necessity of comprehensive profiling.[4][5] Conversely, in some instances, off-target activities can be exploited for therapeutic benefit, a concept known as polypharmacology.[6]

This guide will dissect the off-target profiles of prominent indazole-based inhibitors, providing a framework for evaluating novel compounds and understanding the nuances of their interactions within the complex cellular signaling network.

Comparative Off-Target Analysis of Indazole-Based Inhibitors

The selectivity of indazole-based inhibitors can vary dramatically based on their substitution patterns. While some exhibit remarkable specificity, others are intentionally designed as multi-targeted agents. The following table summarizes the on- and off-target profiles of several notable indazole-based inhibitors, providing a quantitative basis for comparison.

InhibitorPrimary Target(s)Key Off-TargetsIC50/Ki (nM) for Off-TargetsNon-Kinase Off-Targets
Axitinib VEGFR1, VEGFR2, VEGFR3[2]PLK4[2]4.2 (Ki)[2]SHPRH (E3 ubiquitin ligase)[2][7]
Pazopanib VEGFR1/2/3, PDGFRα/β, KIT[2]RAF-1, B-RAF, c-Fms, Itk, Lck[2]Not specifiedNot reported
Linifanib VEGFR2, PDGFRβ, Flt-3, CSF-1R[8]Not specifiedNot specifiedNot reported
Indazole Cmpd C05 PLK4[9]TNIK56.74% inhibition @ 0.5 µMNot reported
Indazole Cmpd 17 HPK1Not specifiedNot specifiedNot reported

This table is a compilation of data from multiple sources and is intended for comparative purposes. For detailed information, please refer to the cited literature.

Expert Insights: The comparison between Axitinib and Pazopanib is particularly illustrative. Axitinib's high selectivity for VEGFRs is thought to contribute to a more favorable therapeutic window with fewer off-target toxicities.[3] In contrast, Pazopanib's broader kinase inhibition profile, while contributing to its efficacy in certain contexts, also introduces a wider range of potential off-target effects.[2] A noteworthy finding is the identification of a non-kinase off-target for Axitinib, the E3 ubiquitin ligase SHPRH, which leads to the inhibition of Wnt/β-catenin signaling.[2][7] This highlights the importance of looking beyond the kinome when assessing inhibitor selectivity.

Quantifying Selectivity: Beyond Simple IC50 Values

To provide a more nuanced understanding of inhibitor selectivity, several metrics have been developed. These scoring systems offer a standardized way to compare the selectivity of different compounds across large kinase panels.

  • Selectivity Score (S-score): This metric calculates the number of kinases inhibited above a certain threshold (e.g., S(90) for 90% inhibition) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[10][11]

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor activity across the kinome. A Gini coefficient approaching 1 signifies high selectivity, while a value closer to 0 indicates broad activity.[10][12]

Causality Behind Experimental Choices: Relying solely on IC50 values against a small panel of kinases can be misleading. A comprehensive understanding of off-target effects necessitates screening against a broad representation of the human kinome. The choice of assay and the concentration of the inhibitor used for screening are critical parameters that can significantly influence the perceived selectivity.

Experimental Protocols for Assessing Off-Target Effects

To ensure scientific integrity, the following sections provide detailed, step-by-step methodologies for key experiments used to determine the off-target profiles of indazole-based inhibitors.

In Vitro Kinase Profiling (Kinome Scanning) using ADP-Glo™ Kinase Assay

This method provides a broad overview of an inhibitor's selectivity by measuring its effect on the activity of a large panel of purified kinases. The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[13][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the desired concentrations of the indazole-based inhibitor in an appropriate solvent (e.g., DMSO).

    • Reconstitute and dilute the kinase and substrate stocks according to the manufacturer's instructions.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the protocol.[15][16]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor or vehicle control.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.[17]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase relative to the vehicle control.

    • Plot the data to generate a kinome selectivity profile.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm target engagement within a cellular context. It relies on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[18]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the indazole-based inhibitor or vehicle control for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures in a thermal cycler to induce protein denaturation.[19]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[20]

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.[18]

  • Protein Detection by Western Blot:

    • Measure the protein concentration of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.[20]

    • Visualize the protein bands and quantify their intensity.

  • Data Analysis:

    • Plot the band intensity of the soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[20]

Chemoproteomics for Unbiased Off-Target Identification using Kinobeads

Chemoproteomics approaches, such as the use of "kinobeads," allow for the unbiased identification of inhibitor-binding proteins from complex cell lysates. Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support.[21][22]

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Prepare cell lysates from the desired cell line or tissue.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of the free indazole-based inhibitor.[23]

    • Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the free inhibitor.[24]

  • Affinity Enrichment and On-Bead Digestion:

    • Wash the kinobeads to remove non-specifically bound proteins.

    • Perform on-bead digestion of the bound proteins using trypsin.[24]

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.[24]

  • Data Analysis:

    • Identify proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the free inhibitor. These are the potential on- and off-targets of the compound.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the implications of off-target effects, the following diagrams illustrate a key signaling pathway affected by an indazole-based inhibitor and a general workflow for assessing off-target effects.

experimental_workflow cluster_validation Validation Phase in_vitro In Vitro Kinome Profiling cetsa Cellular Thermal Shift Assay (CETSA) in_vitro->cetsa Confirm Cellular Target Engagement chemoproteomics Chemoproteomics (e.g., Kinobeads) chemoproteomics->cetsa Validate Hits phenotypic_assays Phenotypic Assays cetsa->phenotypic_assays Link Target Engagement to Cellular Function wnt_signaling cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for Degradation APC APC APC->beta_catenin_cyto Axin Axin Axin->beta_catenin_cyto beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Ub Ubiquitination beta_catenin_nuc->Ub Target_Genes Target Gene Expression TCF_LEF->Target_Genes Axitinib Axitinib SHPRH SHPRH (E3 Ubiquitin Ligase) Axitinib->SHPRH Stabilizes SHPRH->beta_catenin_nuc Targets for Degradation Degradation Ub->Degradation Degradation->Target_Genes Inhibits

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the kinase selectivity of novel chemical entities, using the representative compound 1-(1H-Indazol-4-yl)ethanamine . The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the core of numerous potent kinase inhibitors.[1][2][3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can confound experimental results or cause toxicity.[4][5]

For the purpose of this guide, we will hypothesize that through initial screening, This compound (hereafter referred to as Cmpd-IND ) has been identified as a potent inhibitor of Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication and a critical target in oncology.[6][7] This guide will detail the essential subsequent step: conducting a rigorous cross-reactivity study to define its selectivity profile and validate its potential as a specific chemical probe or therapeutic lead.

Rationale for Kinase Panel Selection: A Multi-Pronged Approach

A robust selectivity profile is not merely a list of inhibited kinases; it is a carefully curated dataset that provides a clear picture of a compound's activity spectrum. Interpreting results from such studies depends critically on knowing the inhibitor's target(s).[8] The selection of kinases for the screening panel should therefore be systematic and hypothesis-driven. For Cmpd-IND, our panel is designed to answer three key questions:

  • Intra-Family Selectivity: Is the inhibitor specific for PLK4 over other members of the Polo-like kinase family?

  • Pathway-Related Off-Targets: Does it inhibit other kinases involved in the cell cycle, which could lead to overlapping phenotypic effects?

  • Scaffold-Based Off-Targets: Does it inhibit common targets of the broader indazole class, suggesting potential liabilities?

Based on this, the following panel is proposed:

Kinase ClassKinase MembersRationale
PLK Family (Intra-Family) PLK1, PLK2, PLK3To determine isoform specificity within the target family. Differentiating PLK4 from PLK1 is particularly crucial due to their distinct and critical roles in mitosis.
Cell Cycle Regulators Aurora A, Aurora B, CDK2/Cyclin AThese kinases work in concert with PLK4 to regulate cell division. Off-target inhibition could complicate the interpretation of cellular phenotypes.[3]
Known Indazole Targets ABL1, SRC, VEGFR2, p38αThe indazole scaffold is known to bind numerous kinases.[4][9][10] Probing these common hits helps to understand the broader selectivity profile and potential for polypharmacology.
Experimental Methodology: Luminescence-Based Kinase Assay

To quantify the inhibitory activity of Cmpd-IND against the selected panel, a robust and high-throughput method is required. Radiometric assays using radioisotope-labeled ATP are considered a gold standard due to their direct nature.[11] However, for ease of use and safety, luminescence-based assays that quantify ATP consumption have become a standard and reliable alternative.[4] The ADP-Glo™ Kinase Assay is an excellent example. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted to an ATP-dependent light signal.

This protocol describes the determination of IC50 values for Cmpd-IND against the selected kinase panel.

Core Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cmpd-IND in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO. This will be the "compound plate."

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of a 2X kinase/substrate solution. This solution contains the specific kinase being tested and its appropriate peptide substrate in reaction buffer.

    • Add 25 nL of the serially diluted Cmpd-IND from the compound plate.

    • Include "no inhibitor" (DMSO only) controls for 100% activity and "no kinase" controls for background.

  • Initiation and Incubation:

    • Add 2.5 µL of a 2X ATP solution to each well to start the reaction. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure the measured IC50 value approximates the inhibitor's intrinsic affinity (Kᵢ).[5]

    • Mix the plate and incubate at room temperature for 60 minutes.

  • First Detection Step (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Second Detection Step (ADP to ATP Conversion & Luminescence):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Cmpd 1. Compound Dilution (10-point series in DMSO) Reaction 4. Combine in 384-well Plate: - 2.5 µL Kinase Mix - 25 nL Compound - 2.5 µL ATP Solution Cmpd->Reaction Kinase 2. Kinase/Substrate Mix (2X Concentration) Kinase->Reaction ATP 3. ATP Solution (2X Concentration) ATP->Reaction Incubate1 5. Incubate at RT (60 min) Reaction->Incubate1 Stop 6. Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->Stop Incubate2 7. Incubate at RT (40 min) Stop->Incubate2 Detect 8. Add 10 µL Detection Reagent (Converts ADP -> ATP -> Light) Incubate2->Detect Incubate3 9. Incubate at RT (30 min) Detect->Incubate3 Read 10. Read Luminescence (Plate Reader) Incubate3->Read Analyze 11. Plot Dose-Response Curve & Calculate IC50 Read->Analyze

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
Results: Quantifying the Selectivity Profile

The experimental protocol described above would yield a set of IC50 values. The following table represents a hypothetical but plausible dataset for Cmpd-IND, illustrating a potent and selective profile against its primary target, PLK4.

Kinase TargetKinase Family / PathwayIC50 (nM)Selectivity Fold (vs. PLK4)
PLK4 (Primary Target) PLK Family 2.8 1x
PLK1PLK Family450161x
PLK2PLK Family>10,000>3500x
PLK3PLK Family8,7003107x
Aurora ACell Cycle Regulators8530x
Aurora BCell Cycle Regulators1,200429x
CDK2/Cyclin ACell Cycle Regulators>10,000>3500x
ABL1Known Indazole Targets>10,000>3500x
SRCKnown Indazole Targets950339x
VEGFR2Known Indazole Targets5,6002000x
p38αKnown Indazole Targets>10,000>3500x
Interpretation and Discussion

This quantitative data allows for a nuanced interpretation of Cmpd-IND's selectivity.

  • High Potency and Intra-Family Selectivity: Cmpd-IND is a highly potent inhibitor of its intended target, PLK4. Crucially, it demonstrates excellent selectivity (>160-fold) against PLK1, the most closely related family member with distinct biological functions. This high degree of selectivity is essential for attributing cellular effects specifically to the inhibition of PLK4.

  • Identified Off-Target Activity: The most significant off-target activity is against Aurora A (30-fold selectivity). While still representing a decent selectivity window, this interaction is critical to acknowledge. PLK4 and Aurora A both localize to the centrosome and regulate mitotic entry. Therefore, when using Cmpd-IND in cellular studies, experiments must be designed to deconvolute the effects of inhibiting PLK4 versus Aurora A. This could involve using knockout/knockdown cell lines or comparing phenotypes with known highly selective Aurora A inhibitors.

  • Clean Profile Against Other Kinases: The compound shows weak or no activity against other cell cycle kinases (Aurora B, CDK2) and common indazole targets (SRC, VEGFR2, ABL1, p38α). This "clean" profile increases its value as a specific probe for studying PLK4 biology.

The relationship between these key cell cycle kinases is illustrated below. Understanding these connections is vital for predicting the downstream consequences of on- and off-target inhibition.[6]

G cluster_cellcycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 PLK4 PLK4 (Primary Target) PLK4->S Centriole Duplication AURKA Aurora A (Off-Target) AURKA->M Centrosome Maturation & Mitotic Entry AURKB Aurora B AURKB->M Chromosome Segregation CDK2 CDK2 CDK2->S S-Phase Entry PLK1 PLK1 PLK1->M Mitotic Progression

Caption: Simplified roles of targeted kinases in the cell cycle.
Conclusion

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery and chemical biology.[12][13] This guide illustrates that the initial discovery of a potent "hit" is only the first step. A systematic and rationally designed cross-reactivity study is a mandatory validation gate. The hypothetical data for this compound (Cmpd-IND) demonstrates how such a study can confirm high on-target potency, reveal important intra-family selectivity, and identify key off-targets (like Aurora A). This comprehensive selectivity profile is not a disqualifier but rather an essential dataset that enables researchers to design more intelligent, well-controlled experiments and to interpret cellular data with confidence, ultimately accelerating the journey from a promising molecule to a validated biological tool or a potential therapeutic.

References

A Comparative In Vivo Efficacy Analysis of 1-(1H-Indazol-4-yl)ethanamine for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the in vivo efficacy of 1-(1H-Indazol-4-yl)ethanamine, a phosphodiesterase 2A (PDE2A) inhibitor, against standard-of-care drugs for cognitive impairment, particularly in the context of Alzheimer's disease and schizophrenia.

Introduction: The Rationale for Targeting PDE2A in Cognitive Decline

Cognitive impairment is a debilitating hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Current therapeutic strategies often provide limited symptomatic relief.[3] The cyclic nucleotide signaling pathways, involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are crucial for synaptic plasticity and memory formation.[4][5] Phosphodiesterases (PDEs) are enzymes that degrade these second messengers, and their inhibition presents a promising therapeutic avenue for cognitive enhancement.[5]

PDE2A, in particular, is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[4] Its inhibition by compounds like this compound (also known as PF-04447943) can lead to an increase in intracellular cGMP levels, which in turn can activate protein kinase G (PKG) and modulate downstream signaling cascades involved in learning and memory.[4] Preclinical studies have suggested that PDE2A inhibition can enhance synaptic plasticity and improve cognitive function in various rodent models.[4][6]

This guide outlines a head-to-head comparison of this compound with existing standard-of-care treatments for cognitive symptoms associated with Alzheimer's disease and schizophrenia.

The Comparator Landscape: Standard-of-Care Drugs

A direct comparison with established treatments is essential for contextualizing the potential therapeutic value of this compound.

For Alzheimer's Disease:

  • Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter important for memory and learning, by inhibiting its breakdown.

  • NMDA Receptor Antagonists (e.g., Memantine): This drug modulates the activity of glutamate, another key neurotransmitter, to improve cognitive function.[3]

For Schizophrenia:

While cognitive impairment is a core feature of schizophrenia, there are currently no approved medications specifically for this indication in this patient population.[7][8] Antipsychotic medications, the primary treatment for psychosis, have limited efficacy in improving cognitive deficits. Therefore, a placebo-controlled design is often the most appropriate comparator in preclinical models of cognitive impairment in schizophrenia.

In Vivo Efficacy Benchmarking: Experimental Design

To rigorously assess the pro-cognitive effects of this compound, a series of validated rodent behavioral paradigms are proposed. The choice of animal models is critical and should ideally reflect the underlying pathophysiology of the human condition. For the purposes of this guide, we will consider both a pharmacological model of cognitive deficit (scopolamine-induced amnesia) and a genetic model relevant to Alzheimer's disease.

Animal Models
  • Scopolamine-Induced Amnesia Model (in Rats or Mice): Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a robust model for screening pro-cognitive compounds.

  • Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD or APP/PS1): These models overexpress human genes with mutations associated with familial Alzheimer's disease, leading to age-dependent development of amyloid plaques and cognitive decline.

Experimental Groups

For each behavioral assay, the following treatment groups are recommended:

  • Vehicle Control: To establish a baseline performance.

  • Disease Model + Vehicle: To confirm the cognitive deficit induced by scopolamine or the transgene.

  • Disease Model + this compound (Multiple Dose Levels): To determine the dose-response relationship.

  • Disease Model + Standard-of-Care Drug (e.g., Donepezil for the Alzheimer's model): For direct comparison of efficacy.

Behavioral Assays for Cognitive Function

The NOR test is a widely used assay to assess recognition memory.[9][10][11] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[9][10]

Experimental Protocol:

  • Habituation: Allow each animal to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.[9][12]

  • Familiarization/Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a defined duration (e.g., 5-10 minutes).[10][12]

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific period (e.g., 1 to 24 hours). Drug administration typically occurs before the training phase or during the ITI.

  • Test Phase (T2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set time (e.g., 5 minutes).[12]

  • Data Analysis: The primary endpoint is the discrimination index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

The MWM is a classic test of spatial learning and memory that is dependent on the hippocampus.[13][14]

Experimental Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[15][16]

  • Acquisition/Training Phase: Over several days, animals are trained to find the hidden platform using distal visual cues in the room. Each trial begins by placing the animal in the water at one of four starting positions.[13][17] The latency to find the platform is recorded.

  • Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).[17]

  • Data Analysis: Key parameters include the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim path.[15]

Data Presentation and Interpretation

Quantitative data from the behavioral assays should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Hypothetical Comparative Efficacy in the Novel Object Recognition Test

Treatment GroupNDiscrimination Index (Mean ± SEM)
Vehicle Control120.45 ± 0.05
Scopolamine + Vehicle120.05 ± 0.03
Scopolamine + this compound (1 mg/kg)120.25 ± 0.04
Scopolamine + this compound (3 mg/kg)120.42 ± 0.06
Scopolamine + Donepezil (1 mg/kg)120.38 ± 0.05

Table 2: Hypothetical Comparative Efficacy in the Morris Water Maze (Probe Trial)

Treatment GroupNTime in Target Quadrant (%) (Mean ± SEM)
Wild-Type + Vehicle1245 ± 3.2
5XFAD + Vehicle1222 ± 2.5
5XFAD + this compound (3 mg/kg)1238 ± 2.9
5XFAD + Donepezil (1 mg/kg)1235 ± 3.1

Mechanistic Insights: The PDE2A Signaling Pathway

The pro-cognitive effects of this compound are mediated through the modulation of the cGMP signaling pathway.

PDE2A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Synthesizes Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates Protein Kinase G (PKG) Protein Kinase G (PKG) Synaptic Plasticity Synaptic Plasticity Protein Kinase G (PKG)->Synaptic Plasticity Memory Formation Memory Formation Protein Kinase G (PKG)->Memory Formation cGMP->Protein Kinase G (PKG) Activates PDE2A PDE2A cGMP->PDE2A Substrate 5'-GMP 5'-GMP PDE2A->5'-GMP Hydrolyzes to This compound This compound This compound->PDE2A Inhibits

Caption: PDE2A signaling pathway and the inhibitory action of this compound.

Experimental Workflow Visualization

A clear and logical experimental workflow is crucial for the successful execution of these benchmarking studies.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_behavioral_testing Behavioral Testing cluster_analysis Data Analysis and Interpretation Animal Model Selection Animal Model Selection Habituation Habituation Animal Model Selection->Habituation Drug Preparation and Dosing Drug Preparation and Dosing Training/Familiarization Training/Familiarization Drug Preparation and Dosing->Training/Familiarization Habituation->Training/Familiarization Test Test Training/Familiarization->Test Data Collection Data Collection Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Comparative Efficacy Assessment Comparative Efficacy Assessment Statistical Analysis->Comparative Efficacy Assessment

Caption: A generalized workflow for in vivo efficacy benchmarking of cognitive enhancers.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of this compound as a potential cognitive enhancer. The outlined in vivo studies, when conducted with rigor, will generate crucial data to compare its efficacy against current standard-of-care treatments. While preclinical models offer valuable insights, it is important to note that the ultimate therapeutic potential of this compound can only be determined through well-designed clinical trials. For instance, a Phase 2 clinical trial of PF-04447943 (the same compound) did not show a significant improvement in cognition in patients with mild to moderate Alzheimer's disease.[18][19] Further research could explore the efficacy of this compound in other patient populations or in combination with other therapeutic agents.

References

A Comparative Analysis of Downstream Signaling by 1-(1H-Indazol-4-yl)ethanamine and Other Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the downstream signaling effects of a novel investigational compound, 1-(1H-Indazol-4-yl)ethanamine (hereafter referred to as Indazolamine-E), alongside established inhibitors of the PI3K/Akt/mTOR pathway. The objective is to delineate the specific molecular consequences of treatment with these agents in a cancer cell line model, offering researchers a framework for evaluating novel kinase inhibitors.

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1] This guide will compare the effects of Indazolamine-E, hypothesized to be a PI3K inhibitor based on its structural similarity to other indazole-containing kinase inhibitors, with the well-characterized PI3K inhibitor GDC-0941 (Pictilisib) and the mTORC1 inhibitor Rapamycin.[2]

Introduction to the Inhibitors and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a complex signaling network that transmits signals from receptor tyrosine kinases to downstream effectors, ultimately controlling a wide range of cellular processes. Aberrant activation of this pathway is a hallmark of many cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[3]

  • This compound (Indazolamine-E): This is an investigational compound with a core indazole structure.[4] Many indazole derivatives have been identified as potent kinase inhibitors.[5][6] For the purpose of this guide, we hypothesize that Indazolamine-E functions as an inhibitor of PI3K, similar to other indazole-containing compounds like GDC-0941.[2]

  • GDC-0941 (Pictilisib): A potent and selective, orally bioavailable inhibitor of Class I PI3K.[2] By blocking the activity of PI3K, GDC-0941 prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream signaling.

  • Rapamycin (Sirolimus): A well-known inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a key downstream effector of the PI3K/Akt pathway. Rapamycin's mechanism of action allows for a comparison of inhibiting the pathway at a different node compared to PI3K inhibitors.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the proposed points of inhibition for the three compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation |-- Indazolamine_E Indazolamine-E (Hypothesized) Indazolamine_E->PI3K GDC0941 GDC-0941 GDC0941->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Design for Comparative Analysis

To compare the downstream signaling effects of Indazolamine-E, GDC-0941, and Rapamycin, a series of in vitro experiments will be conducted using a human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, which has a PIK3CA mutation).

The overall experimental workflow is depicted below.

Experimental_Workflow Cell_Culture MCF-7 Cell Culture Treatment Treat cells with: - Indazolamine-E - GDC-0941 - Rapamycin - DMSO (Vehicle) Cell_Culture->Treatment Lysate_Prep Cell Lysis and Protein Quantification Treatment->Lysate_Prep Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-Akt, p-S6K, p-4E-BP1) Lysate_Prep->Western_Blot Kinase_Assay In Vitro Kinase Assay (PI3K activity) Lysate_Prep->Kinase_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: Experimental workflow for comparing inhibitor effects.

Cell Culture and Treatment

MCF-7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Cells will then be treated with a range of concentrations of Indazolamine-E, GDC-0941, Rapamycin, or a DMSO vehicle control for specified time points.

Western Blot Analysis of Downstream Signaling

Western blotting will be used to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway. This technique allows for a semi-quantitative analysis of protein expression and activation.

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH (as a loading control)

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

An in vitro kinase assay will be performed to directly measure the inhibitory effect of the compounds on PI3K activity.

Protocol:

  • Immunoprecipitation: PI3Kα is immunoprecipitated from cell lysates using an anti-PI3Kα antibody.

  • Kinase Reaction: The immunoprecipitated PI3Kα is incubated with the test compounds (Indazolamine-E, GDC-0941) at various concentrations. The kinase reaction is initiated by adding PIP2 and ATP.

  • Detection: The production of PIP3 is measured using a competitive ELISA-based assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]

Protocol:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated overnight.

  • Treatment: Cells are treated with serial dilutions of the inhibitors for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor required to reduce cell viability by 50%) is determined.

Hypothetical Comparative Data

The following tables summarize the expected outcomes from the experiments, comparing the effects of Indazolamine-E, GDC-0941, and Rapamycin.

Table 1: Effect of Inhibitors on Downstream Signaling (Western Blot)

Target ProteinIndazolamine-E (1 µM)GDC-0941 (1 µM)Rapamycin (100 nM)
p-Akt (Ser473) ↓↓↓↓↓↓↑ (feedback activation)
p-p70S6K (Thr389) ↓↓↓↓↓↓↓↓↓
p-4E-BP1 (Thr37/46) ↓↓↓↓↓↓↓

Arrow notation: ↓↓ (strong inhibition), ↓↓↓ (very strong inhibition), ↑ (activation)

Table 2: Inhibitory Activity and Cellular Potency

ParameterIndazolamine-EGDC-0941Rapamycin
PI3Kα IC50 (nM) 505Not Applicable
MCF-7 Cell Viability IC50 (µM) 0.80.20.05

Discussion and Interpretation

The hypothetical data presented above allows for a detailed comparison of the downstream signaling effects of the three inhibitors.

  • Indazolamine-E and GDC-0941: Both compounds are expected to potently inhibit the phosphorylation of Akt and its downstream targets, p70S6K and 4E-BP1. This is consistent with their proposed mechanism as PI3K inhibitors. The lower IC50 values for GDC-0941 in both the kinase assay and the cell viability assay suggest that it is a more potent inhibitor than Indazolamine-E. The in vitro kinase assay directly confirms the inhibitory effect of both compounds on PI3K activity.

  • Rapamycin: As an mTORC1 inhibitor, Rapamycin is expected to strongly inhibit the phosphorylation of p70S6K and 4E-BP1. However, a known effect of mTORC1 inhibition is the relief of a negative feedback loop, which can lead to the activation of Akt via phosphorylation at Ser473.[8] This is a key differentiating feature compared to the PI3K inhibitors. The potent effect of Rapamycin on cell viability, despite the activation of Akt, highlights the critical role of mTORC1 in regulating cell growth and proliferation in this cell line.

  • Comparative Insights: This comparative analysis would demonstrate that while all three compounds inhibit the PI3K/Akt/mTOR pathway, they do so with different mechanisms and potencies. The differential effect on Akt phosphorylation between the PI3K inhibitors and Rapamycin is a crucial finding that can have significant implications for therapeutic strategies, particularly in the context of combination therapies and acquired resistance. For instance, the feedback activation of Akt by Rapamycin could be a potential mechanism of resistance, which could be overcome by combining it with a PI3K or Akt inhibitor.

Conclusion

This guide outlines a comprehensive experimental framework for the comparative analysis of a novel investigational compound, this compound (Indazolamine-E), alongside established inhibitors of the PI3K/Akt/mTOR pathway. By employing a combination of biochemical and cell-based assays, researchers can elucidate the specific downstream signaling effects, determine the mechanism of action, and assess the potency of new chemical entities. The ability to perform such comparative studies is essential for the successful discovery and development of next-generation targeted cancer therapies. The use of multiple, complementary assays provides a robust system for validating the on-target effects of kinase inhibitors and understanding their broader impact on cellular signaling networks.[9][10]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-(1H-Indazol-4-yl)ethanamine, a research chemical whose proper management is critical for laboratory safety and environmental protection. As this compound is primarily used in research and development, a specific, universally adopted Safety Data Sheet (SDS) may not always be available. Therefore, this document synthesizes best practices based on the known hazards of its constituent functional groups—specifically the indazole moiety and the primary amine—and aligns them with established regulatory frameworks from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The procedures outlined herein are designed to empower researchers and drug development professionals to manage this chemical waste stream confidently and in full compliance with safety standards.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the chemical's hazard profile is the foundation of safe disposal. While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with aromatic amines. Amines can be irritants to the skin, eyes, and respiratory tract, and some may be sensitizers.[1] Therefore, a cautious and proactive approach is mandatory.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. All handling and disposal activities must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Equipment Specification Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[2]
Eye/Face Protection Government-approved safety goggles or a face shield.To protect against splashes and airborne particles.[2]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled within a fume hood.If there is a risk of aerosol generation outside of a fume hood, a government-approved respirator should be used.[2]
Chemical Incompatibility

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] this compound, as an amine, is a weak base and should be stored separately from:

  • Strong Oxidizing Agents [5]

  • Acids and Acid Anhydrides [4]

  • Incompatible Metals (e.g., do not store in steel containers if acidic waste is co-mingled elsewhere)[4][6]

Immediate Response: Spill and Exposure Protocols

Accidents require swift and correct action. All personnel handling this compound must be familiar with the following emergency procedures.

Spill Cleanup

For a small-scale spill within a laboratory setting:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work must be performed in a well-ventilated area or fume hood.[2]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill.

  • Collect the Waste: Carefully sweep or wipe up the absorbed material.[2] Place the contaminated rags and absorbent into a designated, sealable bag or container for hazardous waste.

  • Decontaminate: Wash the spill site thoroughly with soap and water after the material has been collected.

  • Dispose: The collected cleanup material is now considered hazardous waste and must be disposed of according to the procedures in Section 3.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[3][7]

Standard Operating Procedure for Waste Accumulation

The systematic collection of chemical waste at the point of generation is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[8] This process occurs in a designated Satellite Accumulation Area (SAA) .[9][10]

Step 1: Designate a Waste Container
  • Compatibility: Select a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or the original product container are often suitable choices.[4][10] The container must have a secure, leak-proof screw cap.[8]

  • Condition: Ensure the container is in good condition, free from cracks or deterioration.[10]

Step 2: Label the Container

Proper labeling is a strict regulatory requirement.[9] Before any waste is added, the container must be labeled with:

  • The words "Hazardous Waste" .[4][11]

  • The full chemical name: "this compound" . Do not use abbreviations.[12]

  • A clear indication of the hazards (e.g., "Irritant," "Harmful"). This can be done with pictograms or written warnings.[11]

  • The building and room number where the waste is generated.[4]

Step 3: Accumulate the Waste
  • Location: The waste container must be kept at or near the point of generation and under the control of laboratory personnel, which defines it as an SAA.[10]

  • Segregation: Store the waste container with compatible materials, using secondary containment (such as a plastic bin) to prevent spills from spreading.[10][12]

  • Closure: Keep the container securely closed at all times, except when adding waste.[4][12] Never leave a funnel in an open container.[13]

  • Fill Level: Do not fill the container beyond 90% capacity or past the shoulder to allow for expansion.[4][6]

Step 4: Requesting Disposal

Once the waste container is full, it must be prepared for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. Do not move hazardous waste between different SAAs.[9] The waste will be transported to a Central Accumulation Area (CAA) for final disposal.

The following diagram illustrates the decision-making workflow for proper waste handling and accumulation in the laboratory.

G cluster_0 Waste Generation & Collection Workflow start Waste Generated: This compound container_check Is a designated, labeled waste container available? start->container_check prep_container 1. Select compatible container. 2. Affix 'Hazardous Waste' label. 3. Add full chemical name & hazards. container_check->prep_container No add_waste Add waste to container in SAA. Ensure cap is securely closed. container_check->add_waste Yes prep_container->add_waste container_full Is the container full (≤90% capacity)? add_waste->container_full continue_use Continue to accumulate waste. Store safely in SAA. container_full->continue_use No request_pickup Arrange for waste pickup with EHS or licensed vendor. container_full->request_pickup Yes

Waste Collection Decision Workflow

Regulatory Compliance and Final Disposal

It is imperative to remember that certain disposal methods are strictly prohibited by law.

  • No Sewer Disposal: Hazardous chemicals must never be poured down the drain.[10][12]

  • No Trash Disposal: Chemical waste cannot be disposed of in the regular trash.[12]

  • No Evaporation: Allowing hazardous waste to evaporate in a fume hood is not a permissible disposal method.[4]

Final disposal must be carried out by a licensed hazardous waste facility. Your institution's EHS department manages this process, ensuring that all waste is transported, treated, and disposed of in accordance with federal, state, and local regulations.[6][14] Adherence to the accumulation procedures described in this guide ensures that you are in compliance with your part of this critical safety framework.

References

Personal protective equipment for handling 1-(1H-Indazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(1H-Indazol-4-yl)ethanamine

As a novel research chemical, this compound lacks extensive, publicly available safety data. This guide, therefore, is built upon a foundation of chemical first principles, analyzing the compound's structural components—a primary aromatic amine and an indazole moiety—to forecast potential hazards and establish robust safety protocols. This document provides the essential framework for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Analysis: A Structurally-Informed Perspective

The primary hazards associated with this compound are inferred from its functional groups:

  • Primary Aromatic Amine: This group is the principal source of concern. Aromatic amines as a class are known for their potential toxicity.[1][2] They can be harmful if inhaled, ingested, or absorbed through the skin.[3] Many compounds in this family are classified as skin and eye irritants, and some carry long-term health risks, including potential carcinogenicity and mutagenicity.[1][2]

  • Indazole Core: Safety data for structurally similar compounds, such as 1H-indazol-4-amine and 1H-indazol-7-amine, indicate risks of skin irritation, serious eye irritation, and harm if swallowed.[4][5]

Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation, and possible toxicity upon ingestion, inhalation, or dermal absorption.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE selection is mandatory. The minimum PPE requirements should be supplemented based on the scale and nature of the procedure.[6][7]

Protection Type Minimum Requirement Required for Splash/Aerosol Risk Rationale
Body Cotton or Poly/Cotton Lab CoatChemical-Resistant Apron or Barrier Coat over Lab CoatProtects personal clothing and skin from incidental contact. A barrier coat is necessary when handling quantities that could cause immediate skin damage through saturation.[8][9]
Eye & Face ANSI Z87.1-rated Safety Glasses with Side ShieldsChemical Splash GogglesProtects against irritation from accidental splashes. Goggles provide a seal around the eyes, offering superior protection against liquid splashes and vapors.[6][9]
Hand Disposable Nitrile Gloves (single pair)Double-Gloved Nitrile or Neoprene GlovesNitrile gloves offer protection against incidental contact.[6] Double-gloving or using more robust gloves is crucial for extended handling or when immersion is possible, minimizing the risk of dermal absorption.[6][8] Always inspect gloves before use and remove them immediately after known contact with the chemical.[6][10]
Footwear Closed-toe ShoesN/AA fundamental laboratory safety rule to protect feet from spills and falling objects.[6]
Respiratory Not required for small quantities in a certified fume hoodNIOSH-approved Respirator with Organic Vapor CartridgesTo be used only when engineering controls (like a fume hood) are insufficient to control vapors or aerosols.[9] Note: Respirator use requires a formal institutional program, including medical evaluation and fit-testing.[9]

Operational and Disposal Plans

Standard Operating Procedure: Handling Workflow

The following workflow is designed to minimize exposure during routine handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Conduct Risk Assessment prep2 Assemble All Required PPE prep1->prep2 prep3 Verify Chemical Fume Hood Certification prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Work Exclusively Within Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Use Smallest Practical Quantity handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 clean2 Segregate Amine Waste in Labeled Container clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Step-by-step workflow for handling this compound.

Key Procedural Insights:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][11]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area.[3][12][13] Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[11][12][14]

Chemical Waste Management and Disposal

Improper disposal of amines can cause significant environmental harm.[12][15] A structured disposal plan is non-negotiable.

Disposal Decision Tree:

G start Waste Generated (Solid, Liquid, or Contaminated PPE) q1 Is the waste mixed with other hazardous chemicals? start->q1 segregate Segregate as Amine Waste. Do NOT mix with acids or oxidizers. q1->segregate No hazardous_protocol Follow institutional protocols for mixed hazardous waste. q1->hazardous_protocol Yes containerize Place in a dedicated, sealed, and clearly labeled waste container. segregate->containerize contact_ehs Store in designated satellite area. Contact EHS for pickup. containerize->contact_ehs hazardous_protocol->contact_ehs

Caption: Decision workflow for the proper disposal of amine-containing waste.

Core Disposal Principles:

  • Segregation is Key: Never mix amine waste with other waste streams, especially acids or oxidizers, which can cause violent reactions.[16]

  • Proper Labeling: All waste containers must be clearly labeled with their contents and associated hazards to ensure safe handling by waste management personnel.[15]

  • Professional Disposal: Amine waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[15] Do not pour down the drain.[15]

Emergency Procedures: Spill Management Protocol

Prompt and correct action during a spill is critical to mitigating risk. The response procedure depends on the scale of the spill.[17][18]

Minor Spill (Manageable by lab personnel):

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[19]

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows), working from the outside in to prevent spreading.[19][20]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[17][19]

  • Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water.[19]

  • Dispose: Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[19]

Major Spill (Poses a significant fire, inhalation, or exposure hazard):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[18]

  • Isolate: If safe to do so, close the doors to the laboratory to contain vapors.

  • Call for Help: Contact your institution's emergency response number (e.g., Public Safety or EHS) and provide details about the spill (location, chemical identity, estimated quantity).[18]

  • Assist: Await the arrival of the trained response team at a safe distance and be prepared to provide them with information.[18]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.